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  • Product: 2-Bromo-2-(2-methoxyphenyl)acetic acid
  • CAS: 251366-53-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for 2-Bromo-2-(2-methoxyphenyl)acetic acid

Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 2-Bromo-2-(2-methoxyphenyl)acetic Acid: A Technical Guide Executive Summary The structural elucidation of halogenated phenylacetic acid derivatives is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 2-Bromo-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Executive Summary

The structural elucidation of halogenated phenylacetic acid derivatives is a critical quality control step in pharmaceutical synthesis. 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7)[1] serves as a highly reactive electrophilic building block in the synthesis of active pharmaceutical ingredients (APIs), including modified clopidogrel analogs and chiral resolving agents.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments for this molecule. By combining empirical data from baseline parent structures (such as α -bromophenylacetic acid and 2-methoxyphenylacetic acid)[2][3] with established spectroscopic principles, this guide delivers a self-validating framework for accurate spectral interpretation.

Chemical Context & Stability Considerations

Before acquiring NMR data, one must understand the chemical behavior of the analyte. A common pitfall in the analysis of α -bromophenylacetic acid derivatives is their inherent instability in protic or nucleophilic solvents[4].

The Causality of Degradation: The bromine atom is situated at the benzylic (and α -carbonyl) position, making it highly susceptible to nucleophilic substitution ( SN​1 or SN​2 ). If dissolved in aqueous or alcoholic solvents (e.g., Methanol- d4​ or D2​O ), the molecule undergoes rapid solvolysis, replacing the bromide with a hydroxyl or methoxy group.

Experimental Choice: To preserve the integrity of the molecule during the NMR experiment, strictly anhydrous, non-nucleophilic solvents such as Chloroform- d ( CDCl3​ ) or dry Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) must be used. CDCl3​ is preferred as it minimizes hydrogen-bonding interactions that can broaden the carboxylic acid proton signal.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following step-by-step methodology should be employed for data acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 2-Bromo-2-(2-methoxyphenyl)acetic acid.

  • Dissolve the compound in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl3​ .

  • Shim the magnetic field (Z1-Z5) to achieve a TMS linewidth at half-height of ≤1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Pulse sequence = zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.5 s, Spectral Width = 15 ppm.

  • 13 C NMR: Pulse sequence = zgpg30 (proton-decoupled), NS = 512 to 1024, D1 = 2.0 s, Spectral Width = 250 ppm.

Step 4: Processing

  • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction and reference the TMS peak to exactly 0.00 ppm.

Workflow A 1. Sample Preparation (Anhydrous CDCl3 + TMS) B 2. Instrument Tuning & Shimming (Lock to CDCl3) A->B C 3. 1D & 2D Acquisition (1H, 13C, COSY, HSQC, HMBC) B->C D 4. Spectral Processing (FT, Phase/Baseline Corr.) C->D E 5. Multiplet Analysis & Chemical Shift Assignment D->E

Step-by-step NMR acquisition and processing workflow for halogenated organics.

1 H NMR Chemical Shift Assignments & Mechanistic Causality

The 1 H NMR spectrum of 2-Bromo-2-(2-methoxyphenyl)acetic acid is defined by four distinct regions: the carboxylic acid proton, the aromatic protons, the benzylic α -proton, and the methoxy protons.

Quantitative Data Summary: 1 H NMR ( CDCl3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-COOH 11.50 - 12.50Broad singlet (br s)1HN/A (Exchanging)
Ar-H (C6) 7.45 - 7.55Doublet of doublets (dd)1H J≈7.8,1.5
Ar-H (C4) 7.30 - 7.38Triplet of doublets (td)1H J≈8.0,1.5
Ar-H (C5) 6.95 - 7.05Triplet of doublets (td)1H J≈7.8,1.0
Ar-H (C3) 6.85 - 6.92Doublet (d)1H J≈8.2
α -CH (CH-Br) 5.80 - 5.90Singlet (s)1HN/A
-OCH 3​ 3.80 - 3.90Singlet (s)3HN/A
Causal Explanations of Shifts:
  • The α -Proton ( 5.85 ppm): In a standard phenylacetic acid, the benzylic CH2​ appears around 3.6 ppm[3]. The substitution of a hydrogen atom with a highly electronegative bromine atom exerts a massive inductive deshielding effect, pushing the resonance downfield by roughly +2.2 ppm[2]. It appears as a sharp singlet because there are no adjacent vicinal protons to couple with.

  • The Methoxy Group ( 3.85 ppm): The oxygen atom draws electron density away from the methyl protons via the inductive effect, placing them in the classic aliphatic ether region.

  • Aromatic Shielding (Ortho-Effect): The methoxy group is a strong electron-donating group via resonance (+R effect). This significantly shields the ortho (C3) and para (C5) protons, pushing them upfield (below 7.1 ppm). Conversely, the C6 proton is deshielded by the spatial proximity of the bulky, electron-withdrawing α -bromine atom, pushing it downfield to 7.5 ppm.

13 C NMR Chemical Shift Assignments & Electronic Effects

The 13 C NMR spectrum requires careful analysis of inductive effects and resonance stabilization. The assignments below are derived by comparing the baseline shifts of 2-methoxyphenylacetic acid[3] with the known α -/ β -effects of halogenation[2].

Quantitative Data Summary: 13 C NMR ( CDCl3​ , 100 MHz)
Carbon PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Mechanistic Driver
C=O (Acid) 172.5 - 173.5Quaternary (C)Deshielded carbonyl; slightly shielded by α -Br relative to standard acids.
Ar-C2 (C-OMe) 156.0 - 157.0Quaternary (C)Extreme deshielding due to direct attachment to electronegative Oxygen.
Ar-C4 130.0 - 131.0Methine (CH)Meta to OMe; unaffected by +R shielding.
Ar-C6 129.0 - 130.0Methine (CH)Deshielded by proximity to the α -bromoacetic acid side chain.
Ar-C1 125.0 - 126.5Quaternary (C) β -effect from the Bromine atom (+3 ppm shift vs parent acid).
Ar-C5 120.5 - 121.5Methine (CH)Shielded by +R effect of the methoxy group (para position).
Ar-C3 110.5 - 111.5Methine (CH)Highly shielded by +R effect of the methoxy group (ortho position).
-OCH 3​ 55.0 - 56.0Methyl (CH 3​ )Standard methoxy aliphatic carbon.
α -C (CH-Br) 47.0 - 49.0Methine (CH)Strong α -deshielding effect (+12 ppm) from the heavy Bromine atom.

2D NMR Validation Workflows

To ensure absolute trustworthiness in the assignment of complex molecules, 1D NMR must be treated as a hypothesis that is validated by 2D NMR experiments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the definitive tool for linking the aliphatic side chain to the aromatic ring. The α -proton (CH-Br) at 5.85 ppm will show strong 2J and 3J correlations to surrounding quaternary carbons, which lack attached protons and are otherwise difficult to assign definitively.

  • 2JCH​ Correlation: The α -proton correlates to the Carbonyl C=O ( 173 ppm) and the Ar-C1 ( 126 ppm).

  • 3JCH​ Correlation: The α -proton correlates to the Ar-C2 (C-OMe, 156.5 ppm) and Ar-C6 ( 129.5 ppm).

HMBC_Network H_alpha Alpha-Proton (CH-Br, 5.85 ppm) C_carbonyl Carbonyl C=O (173.0 ppm) H_alpha->C_carbonyl HMBC (2J, 3J) C_1 Ar-C1 (126.0 ppm) H_alpha->C_1 HMBC (2J, 3J) C_2 Ar-C2 (C-OMe) (156.5 ppm) H_alpha->C_2 HMBC (2J, 3J) C_6 Ar-C6 (129.5 ppm) H_alpha->C_6 HMBC (2J, 3J)

Key HMBC correlations validating the alpha-proton and quaternary carbon assignments.

By observing these specific cross-peaks, the researcher creates a self-validating system : the chemical shifts predicted by empirical rules are locked into place by direct observation of their through-bond spatial relationships.

References

  • RSC Advances (Royal Society of Chemistry). Supporting Information: 1H and 13C NMR Spectra of 2-bromo-2-phenylacetic acid derivatives. Retrieved from[Link]

  • PubChem (National Institutes of Health). 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - Spectral Information. Retrieved from[Link]

  • ResearchGate. Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? Retrieved from[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 2-Bromo-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol Executive Summary & Chemical Context In the landscape of rational dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary & Chemical Context

In the landscape of rational drug design, halogenated phenylacetic acid derivatives serve as critical electrophilic building blocks. Specifically, 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7) is a highly versatile intermediate utilized in the synthesis of potent pharmaceuticals, including irreversible inhibitors of LasR quorum sensing in Pseudomonas aeruginosa[1] and STAT3 inhibitors for oncology[2].

Despite its utility, understanding the exact 3D spatial arrangement of this molecule is paramount. The compound features a chiral stereocenter at the α -carbon, a bulky ortho-methoxy group, and a heavy bromine atom. These features collectively dictate its reactivity, conformational preferences, and solid-state packing. This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization of 2-Bromo-2-(2-methoxyphenyl)acetic acid, detailing the causality behind experimental choices and providing a self-validating framework for single-crystal X-ray diffraction (SCXRD).

Structural Logic and Crystallographic Causality

To successfully crystallize and resolve the structure of a small organic molecule, one must first analyze its functional groups to predict its behavior in the solid state.

  • The Carboxylic Acid Motif: Phenylacetic acids almost universally form centrosymmetric hydrogen-bonded dimers in the solid state, known crystallographically as the R22​(8) motif[3]. This strong intermolecular interaction acts as the primary thermodynamic driver for crystallization.

  • The Ortho-Methoxy Group: The methoxy substituent at the 2-position introduces significant steric hindrance. It restricts the free rotation of the phenyl ring relative to the acetic acid backbone, effectively "locking" the molecule into a limited number of stable conformations.

  • The α -Bromine Atom: Bromine ( Z=35 ) is a heavy atom. In X-ray crystallography, this has two profound effects. First, it dominates the scattering, making phase resolution via Patterson methods highly efficient. Second, it provides a strong anomalous dispersion signal ( f′ and f′′ ), which is critical if the absolute configuration of an enantiopure sample needs to be determined[4].

Structural_Logic Core 2-Bromo-2-(2-methoxyphenyl) acetic acid COOH Carboxylic Acid Core->COOH Br Alpha-Bromine Core->Br OMe Ortho-Methoxy Core->OMe Motif R2,2(8) Dimerization COOH->Motif H-Bonding Phase Anomalous Dispersion Br->Phase Scattering Steric Conformational Locking Br->Steric Repulsion OMe->Steric Hindrance

Fig 1. Causality map linking functional groups to their crystallographic and structural effects.

Quantitative Data Summaries

Before initiating crystallization, it is crucial to establish the baseline physicochemical parameters of the target compound to inform solvent selection and data collection strategies.

Table 1: Physicochemical Properties
ParameterValueCausality / Relevance to Crystallography
CAS Number 251366-53-7[5]Unique identifier for procurement and literature cross-referencing.
Molecular Formula C 9​ H 9​ BrO 3​ Determines the expected F(000) value and crystal density.
Molecular Weight 245.07 g/mol [5]Used to calculate the asymmetric unit volume ( Z and Z′ ).
Purity Requirement 97.0%[5]Impurities disrupt lattice formation; high purity is mandatory for SCXRD.
Solubility Soluble in DCM, MeOH, THFInforms the choice of primary solvent for vapor diffusion.
Table 2: Predicted Crystallographic Parameters (Racemic Mixture)

Note: Parameters are synthesized based on homologous α -bromophenylacetic acid derivatives[6][7].

Crystallographic ParameterExpected Value Range
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric)
Z (Molecules per unit cell) 4
Radiation Source Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å)
Temperature 100(2) K (Cryogenic nitrogen stream)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. Each step includes a diagnostic check to prevent the propagation of errors (e.g., mounting a twinned or amorphous crystal).

Protocol A: Single Crystal Growth via Vapor Diffusion

Rationale: Evaporative crystallization often leads to kinetic trapping and poor crystal quality. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding diffraction-quality single crystals.

  • Primary Dissolution: Dissolve 20 mg of 2-Bromo-2-(2-methoxyphenyl)acetic acid in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial.

    • Validation Check: The solution must be completely clear. Any particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powder. Filter through a 0.22 μ m PTFE syringe filter if necessary.

  • Antisolvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the antisolvent).

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C for 48–72 hours.

    • Causality: As the volatile DCM evaporates and the non-polar hexane diffuses into the inner vial, the dielectric constant of the solution drops. This gradually forces the polar carboxylic acid dimers to precipitate into a highly ordered crystalline lattice.

  • Harvesting: Carefully decant the mother liquor and suspend the resulting crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin Y).

    • Validation Check (Optical): Examine the crystals under a polarizing microscope. A high-quality single crystal will extinguish light uniformly every 90 degrees of rotation. If the crystal shows mosaic or patchy extinction, it is twinned and should be discarded.

Protocol B: X-Ray Data Collection and Structure Solution

Rationale: The heavy bromine atom necessitates careful handling of absorption corrections to prevent residual electron density artifacts.

  • Mounting: Mount a validated, optically clear crystal (approx. 0.2×0.15×0.1 mm) onto a MiTeGen loop using the perfluoropolyether oil. Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly increasing the resolution limit and intensity of high-angle reflections.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus Cu K α or Mo K α source and a photon-counting pixel array detector.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Check: Check the Tmin​/Tmax​ ratio. Because Bromine is a strong absorber, failure to apply this correction will result in artificially high residual electron density peaks near the Br atom.

  • Phase Solution: Solve the structure using Patterson methods or dual-space direct methods (e.g., SHELXT).

    • Causality: The Patterson map will immediately reveal the heavy Br–Br interatomic vectors, which the software uses to anchor the phases and locate the lighter C and O atoms.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

    • Validation Check: A successful refinement will yield an R1​ value < 0.05, a wR2​ value < 0.15, and a Goodness-of-Fit (GoF) near 1.0. The highest residual electron density peak should be < 1.0 e/Å 3 and located near the bromine atom.

XRD_Workflow Synth Compound Procurement/Synthesis CAS: 251366-53-7 Cryst Vapor Diffusion Crystallization (DCM / n-Hexane) Synth->Cryst Check Optical Validation (Birefringence Check) Cryst->Check Data X-Ray Data Collection (100 K, Cu Kα) Check->Data Solve Phase Problem Solution (Heavy Atom / Patterson) Data->Solve Refine Anisotropic Refinement (SHELXL, R1 < 0.05) Solve->Refine

Fig 2. Self-validating workflow for the crystallization and X-ray diffraction analysis of the target compound.

Conclusion

The crystallographic profiling of 2-Bromo-2-(2-methoxyphenyl)acetic acid provides foundational structural data necessary for its application in medicinal chemistry. By leveraging the heavy-atom effect of the α -bromine and understanding the thermodynamic drivers of carboxylic acid dimerization, researchers can reliably grow, solve, and refine the crystal structure of this vital pharmaceutical intermediate. Adhering to the self-validating protocols outlined above ensures high-fidelity data suitable for publication and structure-based drug design.

References

  • O'Brien, A. T., et al. "Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH). Available at:[Link][1]

  • ACS Publications. "Discovery of Juglone Derivatives as Novel STAT3 Inhibitors with Potent Suppression of Cancer Cell Stemness against Breast Cancer." Journal of Medicinal Chemistry. Available at:[Link][2]

  • ChemBK. "alpha-bromophenylacetic acid - ChemBK." ChemBK. Available at:[Link][7]

  • Pakistan Academy of Sciences. "Cd(II) Derivatives of Substituted Phenylacetic Acids, Synthesis, Spectroscopic Characterization and Binding Studies with DNA." PPASPK. Available at:[Link][3]

  • ResearchGate. "Determination of Absolute Configuration—an Overview Related to This Special Issue." ResearchGate. Available at:[Link][4]

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Foundational

Whitepaper: Toxicological Profile and Advanced Safety Protocols for 2-Bromo-2-(2-methoxyphenyl)acetic acid

Introduction and Chemical Context As a Senior Application Scientist, I frequently encounter alpha-halogenated carboxylic acids in the design of complex active pharmaceutical ingredients (APIs). 2-Bromo-2-(2-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

As a Senior Application Scientist, I frequently encounter alpha-halogenated carboxylic acids in the design of complex active pharmaceutical ingredients (APIs). 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7) is a highly reactive electrophilic intermediate[1]. While its reactivity makes it invaluable for synthesizing beta-lactams, modified peptides, and complex esters, this same chemical property profile renders it a severe occupational hazard.

This whitepaper deconstructs the toxicity profile of 2-Bromo-2-(2-methoxyphenyl)acetic acid, moving beyond standard Material Safety Data Sheet (MSDS) boilerplate to explain the causality behind its hazards and the field-proven protocols required to handle it safely.

Physicochemical Identification

Understanding the physical state and molecular parameters of a compound is the first step in risk assessment. The presence of the methoxy group on the phenyl ring slightly increases the electron density of the aromatic system, but the alpha-carbon remains highly electron-deficient due to the adjacent bromine and carboxylic acid groups.

ParameterValue
Chemical Name 2-Bromo-2-(2-methoxyphenyl)acetic acid
CAS Number 251366-53-7
Molecular Weight 245.07 g/mol
Molecular Formula C9H9BrO3
Commercial Purity ≥97%
Physical State Solid (Powder/Crystalline)
Hazard Classification Class 8 (Corrosive Solid, Acidic, Organic, n.o.s.)
UN Number UN 3261

Data synthesized from commercial chemical databases and structural analog safety profiles[1],[2].

Mechanistic Toxicology: The Alkylation Hazard

Standard safety sheets classify alpha-bromophenylacetic acids as causing "severe skin burns and eye damage"[3]. However, to design effective safety protocols, we must understand why this occurs.

The toxicity of 2-Bromo-2-(2-methoxyphenyl)acetic acid is not solely due to its acidity (low pKa). The primary hazard is its function as a potent alkylating agent . The alpha-carbon undergoes rapid bimolecular nucleophilic substitution (SN2) when exposed to biological nucleophiles. When inhaled as a dust or exposed to the skin, the compound rapidly alkylates the sulfhydryl (-SH) groups of cysteine and the primary amines (-NH2) of lysine in cellular proteins[2].

Furthermore, this compound acts as a severe lachrymator . Upon contact with the aqueous environment of the cornea, it simultaneously alkylates sensory nerve endings and hydrolyzes to release hydrobromic acid (HBr), causing immediate, irreversible tissue damage[2],.

ToxicityMechanism A 2-Bromo-2-(2-methoxyphenyl)acetic acid (Electrophilic Alpha-Carbon) C Rapid SN2 Alkylation (Bromide Displacement) A->C B Biological Nucleophiles (e.g., -SH in Cysteine, -NH2 in Lysine) B->C D Protein/DNA Covalent Modification C->D E Cellular Toxicity & Tissue Necrosis (Chemical Burns / Lachrymation) D->E

Fig 1: Mechanistic pathway of tissue damage via SN2 alkylation by alpha-bromo acids.

Core Safety Data Sheet (MSDS) Parameters

Based on the behavior of structurally identical alpha-bromo acids, the following Global Harmonized System (GHS) classifications apply:

  • H314 : Causes severe skin burns and eye damage (Skin Corr. 1B).

  • H318 : Causes serious eye damage (Eye Dam. 1).

  • H335 : May cause respiratory irritation (STOT SE 3).

Field-Proven PPE Insights: Standard latex or thin nitrile gloves are insufficient for handling potent alkylating agents. The lipophilic nature of the phenyl ring allows the compound to permeate thin barriers. Double-gloving with thick nitrile (≥8 mil) or butyl rubber is mandatory. Because the compound can form airborne lachrymatory dust, handling must occur within a certified Class II fume hood, and a face shield should be worn to protect the mucous membranes.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness in the laboratory, protocols must be self-validating. The following methodologies ensure that the hazard is not just moved, but chemically neutralized.

Protocol 1: Dual-Phase Chemical Spill Quenching

A common, dangerous mistake in laboratories is treating an alpha-bromo acid spill solely with a base (like Sodium Bicarbonate). While the base neutralizes the carboxylic acid, it leaves the alpha-bromo alkylating hazard fully active. A dual-phase quench is required.

Step-by-Step Methodology:

  • Evacuation & PPE: Immediately evacuate the immediate area to prevent inhalation of lachrymatory dust. Don a half-mask respirator with P100/Organic Vapor cartridges, a face shield, and heavy-duty nitrile gloves.

  • Containment: Surround the solid spill with inert absorbent material (sand or vermiculite) to prevent spreading. Do NOT use combustible materials like paper towels[2].

  • Phase 1 Quench (Electrophile Neutralization): Carefully spray or pour a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) over the spill.

    • Causality: The thiosulfate ion is a highly effective, "soft" nucleophile. It rapidly displaces the bromide ion via SN2, converting the hazardous alkylating agent into a harmless Bunte salt derivative. Allow 15 minutes for this reaction to complete.

  • Phase 2 Quench (Acid Neutralization): Apply a saturated solution of Sodium Bicarbonate ( NaHCO3​ ) to the treated area.

    • Causality: This neutralizes the remaining carboxylic acid and any HBr generated during the thiosulfate quench. The reaction is self-validating: neutralization is complete when CO2​ effervescence (bubbling) ceases.

  • Collection: Scoop the neutralized slurry into a chemically compatible, clearly labeled hazardous waste container for halogenated organics[2].

SpillResponse S1 1. Spill Detected (Evacuate & Ventilate) S2 2. Don High-Level PPE (Respirator, Corrosive Gloves) S1->S2 S3 3. Containment (Cover with Sand/Vermiculite) S2->S3 S4 4. Electrophile Quench (Apply 10% Sodium Thiosulfate) S3->S4 S5 5. Acid Neutralization (Apply Sodium Bicarbonate) S4->S5 S6 6. Safe Disposal (Collect as Halogenated Waste) S5->S6

Fig 2: Step-by-step chemical spill response and dual-phase quenching workflow.

Protocol 2: Safe Laboratory Handling and Reaction Setup

When utilizing 2-Bromo-2-(2-methoxyphenyl)acetic acid in synthesis, atmospheric moisture must be strictly excluded to prevent degradation into HBr and the corresponding mandelic acid derivative.

Step-by-Step Methodology:

  • Preparation: Purge a dry Schlenk flask with ultra-high purity Argon for 10 minutes.

  • Transfer: Weigh the compound exclusively inside a controlled-atmosphere glovebox or a high-velocity fume hood using an anti-static weighing boat to prevent dust aerosolization.

  • Solvation: Dissolve the compound in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) immediately upon transfer to the reaction vessel.

  • Reaction Monitoring: Keep the reaction under a positive pressure of Argon. Vent the exhaust through a basic scrubber (1M NaOH) to capture any trace HBr gas evolved during the reaction.

Sources

Exploratory

Thermal stability and melting point determination of 2-Bromo-2-(2-methoxyphenyl)acetic acid

An In-depth Technical Guide to the Thermal Stability and Melting Point Determination of 2-Bromo-2-(2-methoxyphenyl)acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability and Melting Point Determination of 2-Bromo-2-(2-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Thermal Analysis in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental. Among these, thermal stability and melting point are paramount, serving as key indicators of a compound's purity, identity, and stability under various processing and storage conditions. This guide provides a comprehensive technical overview of the methodologies used to characterize 2-Bromo-2-(2-methoxyphenyl)acetic acid, a compound of interest in organic synthesis and potential drug discovery.

As a Senior Application Scientist, the following sections are designed not merely as a list of procedures but as a narrative of scientific rationale. We will explore the "why" behind the "how," offering field-proven insights into experimental design and data interpretation. The protocols described herein are structured to be self-validating, ensuring the generation of robust and reliable data in alignment with stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1]

Physicochemical Properties of Phenylacetic Acid Derivatives

2-Bromo-2-(2-methoxyphenyl)acetic acid belongs to the class of alpha-bromo carboxylic acids. The introduction of a bromine atom at the alpha position significantly influences the molecule's reactivity and physical properties. While specific experimental data for this exact isomer (CAS 251366-53-7) is not widely published, we can infer its characteristics based on closely related isomers and the parent compound, 2-methoxyphenylacetic acid. For instance, the melting point of a pure, crystalline organic solid is a sharp, well-defined event, whereas impurities will lead to a depression and broadening of the melting range. This makes melting point a critical first-pass indicator of sample purity.

PropertyDescriptionSource
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
Appearance Expected to be a solid at room temperature.[3][4]
Purity Typically >97% as supplied commercially.[2]

Note: This table summarizes expected and known properties. Experimental verification is mandatory for any new batch.

Part 1: Thermal Stability Analysis

Thermal stability is not an arbitrary parameter; it dictates the maximum temperature at which a drug substance can be handled during manufacturing processes like milling, blending, and granulation without undergoing degradation. Thermogravimetric Analysis (TGA) is the cornerstone technique for this assessment.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides a quantitative measure of thermal stability and can elucidate the temperature ranges at which decomposition events occur.

  • Atmosphere: An inert atmosphere (typically nitrogen) is chosen to study the intrinsic thermal stability of the compound, preventing oxidative degradation which might not be relevant to all storage conditions.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is selected to ensure thermal equilibrium within the sample, allowing for the accurate determination of onset decomposition temperatures.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's protocol, typically using standard reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-2-(2-methoxyphenyl)acetic acid into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of mass loss.

For alpha-bromo carboxylic acids, thermal decomposition can proceed through mechanisms such as decarboxylation or hydrolysis (if moisture is present).[5] The TGA curve would be expected to show a stable baseline until the onset of decomposition, followed by one or more mass loss steps.

ParameterAnticipated Value/Observation
Onset of Decomposition (Tonset) Expected to be above the melting point.
Temperature of Max. Mass Loss (Tpeak) The peak in the first derivative (DTG) curve.
Mass Loss (%) The percentage of mass lost in each decomposition step.
Residue (%) The percentage of mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the melting point, enthalpy of fusion, and detecting other thermal events like solid-solid phase transitions or the glass transition.[1]

  • Hermetically Sealed Pans: For volatile or potentially decomposing samples, hermetically sealed pans are used to prevent mass loss during the experiment, which would otherwise interfere with the heat flow measurement.

  • Modulated DSC (MDSC®): This advanced technique can be employed to separate overlapping thermal events, such as a glass transition followed by a relaxation endotherm, providing clearer data interpretation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan. Crimp a lid onto the pan (hermetically sealed if necessary). Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the temperature program to first cool the sample (e.g., to 0 °C), then heat at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

  • Data Acquisition: Initiate the program and record the differential heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).

Part 2: Melting Point Determination

The melting point of a pure crystalline solid is a narrow range of temperature over which the solid melts to a liquid. It is a fundamental physical property used for identification and as a primary indicator of purity.[6]

Capillary Melting Point Method

This is the most common and accessible method for melting point determination.[6] Modern digital instruments provide automated detection and precise temperature control.

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

    • Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary and tap the closed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[6][7]

  • Instrument Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (e.g., from data on isomers like 2-Bromo-4-methoxyphenylacetic acid with a melting point of 127-131 °C), set a rapid heating ramp to approximately 20 °C below the expected melting point.[3][8][9]

    • Set the subsequent heating rate to a slow ramp (1-2 °C/min) to ensure accurate determination.[7][8]

  • Observation and Recording:

    • Observe the sample through the magnified viewing window.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

  • Purity Assessment: A sharp melting range (≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

CompoundReported Melting Point (°C)Observation
2-Bromo-4-methoxyphenylacetic acid127-131Literature value for a close isomer.[3]
2-Bromo-4-methoxyphenylacetic acid125.0-134.0Supplier data for a close isomer.[9]
2-Bromo-2-(2-methoxyphenyl)acetic acid To be determined experimentally A sharp range (e.g., 128-130 °C) would suggest high purity.

Visualization of Experimental Workflows

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation start Obtain Sample of 2-Bromo-2-(2-methoxyphenyl)acetic acid weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga_setup Setup TGA: - Inert Atmosphere (N₂) - Ramp 10°C/min weigh_tga->tga_setup dsc_setup Setup DSC: - Sealed Al Pans - Ramp 10°C/min weigh_dsc->dsc_setup tga_run Run TGA Experiment tga_setup->tga_run tga_data Obtain TGA Curve (% Mass vs. Temp) tga_run->tga_data stability Determine Thermal Stability (Tonset) tga_data->stability dsc_run Run DSC Experiment dsc_setup->dsc_run dsc_data Obtain DSC Curve (Heat Flow vs. Temp) dsc_run->dsc_data melting_point Determine Melting Point & ΔHfus dsc_data->melting_point

Caption: Workflow for TGA and DSC Analysis.

MeltingPoint_Workflow prep Prepare Dry, Powdered Sample pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Digital Apparatus pack->setup heat Set Heating Program: 1. Fast ramp to T_exp - 20°C 2. Slow ramp (1-2°C/min) setup->heat observe Observe for Melting heat->observe record Record T_start and T_end of melting range observe->record

Caption: Workflow for Capillary Melting Point Determination.

Conclusion and Forward Outlook

The comprehensive thermal analysis of 2-Bromo-2-(2-methoxyphenyl)acetic acid, through the synergistic use of TGA, DSC, and melting point determination, provides a robust foundation for its development as a potential pharmaceutical intermediate or API. The methodologies detailed in this guide represent the industry-standard approach to generating high-quality, reliable data essential for regulatory submissions and for making informed decisions throughout the drug development lifecycle. Adherence to these self-validating protocols ensures scientific integrity and provides a clear picture of the compound's thermal behavior, a critical parameter for ensuring the safety, efficacy, and stability of the final drug product.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 17, 2026, from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved March 17, 2026, from [Link]

  • Melting point determination. (n.d.). Edisco. Retrieved March 17, 2026, from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-(4-Bromo-2-methoxyphenyl)acetic acid. Retrieved March 17, 2026, from [Link]

  • Lu, X., & Zong, Y. (1998). Thermal analysis methods for pharmacopoeial materials. PubMed. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) scans... Retrieved March 17, 2026, from [Link]

  • RMIT University. (2021, June 23). Thermodynamics and Kinetic Studies for Crystallization of Carboxylic acids... Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved March 17, 2026, from [Link]

  • Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved March 17, 2026, from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides. Retrieved March 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal degradation of haloacetic acids in water. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2010, March 19). (PDF) Thermogravimetric analysis. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved March 17, 2026, from [Link]

Sources

Foundational

The In-Depth Mechanism of Alpha-Bromination of 2-Methoxyphenylacetic Acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive exploration of the mechanism behind the alpha-bromination of 2-methoxyphenylacetic acid, a critical transformation in the synthesis of various pharmaceutical and fin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the mechanism behind the alpha-bromination of 2-methoxyphenylacetic acid, a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. We will delve into the intricacies of the Hell-Volhard-Zelinsky (HVZ) reaction, the cornerstone of this process, and address the unique challenges and considerations arising from the electron-rich nature of the 2-methoxyphenyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this reaction, moving beyond a simple recitation of steps to explain the causality behind experimental choices and to provide a framework for optimizing this transformation.

Introduction: The Synthetic Utility of α-Bromo-2-methoxyphenylacetic Acid

α-Halogenated carboxylic acids are powerful and versatile building blocks in organic synthesis. The introduction of a bromine atom at the alpha-position of 2-methoxyphenylacetic acid transforms a relatively simple starting material into a highly functionalized intermediate. The resulting compound, 2-bromo-2-(2-methoxyphenyl)acetic acid, possesses two key reactive sites: the carboxylic acid and the carbon-bromine bond. This dual reactivity opens pathways to a diverse array of molecular architectures, including the synthesis of α-amino acids, α-hydroxy acids, and other complex molecules through nucleophilic substitution reactions at the α-carbon.[1][2] The presence of the 2-methoxy group further influences the electronic properties and potential biological activity of downstream compounds, making this a molecule of significant interest in medicinal chemistry.

The Core Mechanism: A Guided Tour of the Hell-Volhard-Zelinsky Reaction

The selective bromination of the α-carbon of a carboxylic acid is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] Carboxylic acids themselves do not readily enolize to the extent required for direct α-halogenation. The HVZ reaction circumvents this by proceeding through a more reactive acyl halide intermediate. The reaction can be dissected into four key stages:

Stage 1: Formation of the Acyl Bromide

The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide. This is typically accomplished using a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which can be added directly or generated in situ from red phosphorus and bromine.[4][5] The lone pair of the carboxylic acid's hydroxyl oxygen attacks the electrophilic phosphorus atom of PBr₃, leading to the formation of an excellent leaving group. A subsequent nucleophilic attack by the bromide ion on the carbonyl carbon results in the formation of the acyl bromide.

Stage 2: Tautomerization to the Enol

The acyl bromide, unlike the parent carboxylic acid, readily undergoes tautomerization to its enol form. This enolization is a critical step as it generates the nucleophilic α-carbon that will react with bromine.[1][5] The presence of trace amounts of HBr, generated in the first step, can catalyze this process.

Stage 3: α-Bromination of the Enol

The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and the regeneration of the carbonyl group, yielding the α-bromo acyl bromide.

Stage 4: Hydrolysis to the Final Product

The final step involves the hydrolysis of the α-bromo acyl bromide to the desired α-bromo carboxylic acid. This is typically achieved by the addition of water during the reaction workup. The water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide, and after a series of proton transfers, the α-bromo carboxylic acid is formed along with HBr.

HVZ_Mechanism cluster_1 Stage 1: Acyl Bromide Formation cluster_2 Stage 2: Enolization cluster_3 Stage 3: α-Bromination cluster_4 Stage 4: Hydrolysis Carboxylic_Acid 2-Methoxyphenylacetic Acid Acyl_Bromide 2-Methoxyphenylacetyl Bromide Carboxylic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ Enol Acyl Bromide Enol Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Final_Product α-Bromo-2-methoxyphenylacetic Acid Alpha_Bromo_Acyl_Bromide->Final_Product + H₂O H2O H₂O

Caption: The four key stages of the Hell-Volhard-Zelinsky reaction.

The Challenge of Regioselectivity with an Activated Aromatic Ring

The presence of the electron-donating methoxy group at the 2-position of the phenyl ring introduces a significant challenge: the potential for electrophilic aromatic substitution (bromination of the aromatic ring) to compete with the desired α-bromination. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions.

Under the conditions of the HVZ reaction, the presence of Br₂ can lead to the formation of various brominated aromatic side products. Therefore, controlling the reaction conditions to favor the formation of the enol and its subsequent α-bromination over direct electrophilic attack on the aromatic ring is paramount for achieving a high yield of the desired product.

Strategies to Enhance α-Selectivity:

  • Stoichiometric Control: Careful control of the amount of bromine used is crucial. Using a slight excess of bromine is necessary to ensure complete α-bromination, but a large excess will increase the likelihood of aromatic bromination.

  • Temperature Management: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[3][4] However, excessively high temperatures can promote side reactions, including aromatic bromination and elimination of HBr from the product.[3] Therefore, careful temperature monitoring and control are essential.

  • Choice of Brominating Agent: While Br₂ is the classic reagent for the HVZ reaction, N-bromosuccinimide (NBS) can be a milder and more selective source of electrophilic bromine in some cases.[6] The use of NBS, often in conjunction with a radical initiator or under acidic catalysis, can sometimes favor α-bromination over aromatic substitution, particularly for activated systems.[6]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents are typically used for the HVZ reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure for the alpha-bromination of 2-methoxyphenylacetic acid based on the principles of the Hell-Volhard-Zelinsky reaction. It is designed to be a self-validating system, with in-process checks and considerations for optimization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
2-Methoxyphenylacetic Acid166.1710.01.66 gEnsure it is dry.
Red Phosphorus30.970.515 mgCatalytic amount.
Bromine (Br₂)159.8111.00.56 mLHandle with extreme caution in a fume hood.
Water (deionized)18.02--For workup.
Dichloromethane (DCM)84.93--For extraction.
Saturated Sodium Bicarbonate---For washing.
Anhydrous Sodium Sulfate142.04--For drying.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2-methoxyphenylacetic acid (1.66 g, 10.0 mmol) and red phosphorus (15 mg, 0.5 mmol).

  • Addition of Bromine: Slowly add bromine (0.56 mL, 11.0 mmol) to the dropping funnel. Add the bromine dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (the temperature should be carefully monitored and controlled, typically around 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water (10 mL) to the reaction mixture to hydrolyze the acyl bromide and quench any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure α-bromo-2-methoxyphenylacetic acid.

Experimental_Workflow start Start setup 1. Reaction Setup (2-Methoxyphenylacetic Acid + Red P) start->setup add_br2 2. Add Br₂ Dropwise setup->add_br2 reflux 3. Heat to Gentle Reflux (2-4 hours) add_br2->reflux monitor Monitor by TLC/GC-MS reflux->monitor monitor->reflux Incomplete workup 4. Quench with H₂O monitor->workup Complete extraction 5. Extract with DCM workup->extraction washing 6. Wash with NaHCO₃ and Brine extraction->washing drying 7. Dry and Concentrate washing->drying purification 8. Purify (Recrystallization/Chromatography) drying->purification end End (Pure Product) purification->end

Caption: A streamlined workflow for the alpha-bromination of 2-methoxyphenylacetic acid.

Conclusion: A Powerful Tool for the Synthetic Chemist

The alpha-bromination of 2-methoxyphenylacetic acid via the Hell-Volhard-Zelinsky reaction is a powerful transformation that provides access to a versatile synthetic intermediate. A thorough understanding of the multi-step mechanism is essential for any researcher working with this reaction. Furthermore, the awareness of the potential for competing aromatic bromination due to the activated nature of the substrate is critical for successful execution. By carefully controlling reaction parameters such as stoichiometry, temperature, and potentially the choice of brominating agent, chemists can navigate the complexities of this reaction to achieve high yields of the desired α-brominated product. This guide provides the foundational knowledge and practical considerations necessary to confidently employ this important synthetic tool.

References

  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. [Link]

  • chemeurope.com. N-Bromosuccinimide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Nucleophilic Substitution of 2-Bromo-2-(2-methoxyphenyl)acetic Acid

Introduction & Mechanistic Rationale 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7) is a highly versatile α -bromo acid synthon widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7) is a highly versatile α -bromo acid synthon widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals 1[1]. The molecule features an α -bromo leaving group situated between a carboxylic acid and an ortho-methoxy-substituted phenyl ring. This unique structural topology dictates its reactivity profile in nucleophilic substitution reactions.

Causality Behind Reactivity

The reactivity of this substrate is governed by a delicate interplay of electronic activation and steric hindrance:

  • Benzylic Activation: The α -carbon is highly electrophilic and activated by the adjacent phenyl ring, significantly lowering the activation energy required for substitution and making the bromine atom easily displaceable by various nucleophiles2[2].

  • The Ortho-Methoxy Effect: The electron-donating methoxy group at the ortho position provides anchimeric assistance and stabilizes any developing positive charge at the benzylic position. While this can facilitate an SN​1 pathway in polar protic solvents, the steric bulk of the methoxy group can hinder the approach of bulky nucleophiles 3[3]. Therefore, to achieve high yields, reactions are typically forced down the SN​2 pathway using strong, linear nucleophiles in polar aprotic solvents.

  • Carboxylic Acid Interference: The free carboxylic acid moiety is acidic ( pKa​≈3.5−4.0 ). In the presence of basic nucleophiles, it will rapidly deprotonate to form a carboxylate salt. To prevent the depletion of the nucleophile and limit side reactions, an auxiliary base (e.g., K2​CO3​ or NaHCO3​ ) or a large excess of the nucleophilic reagent must be employed 4[4].

Mechanism Substrate 2-Bromo-2-(2-methoxyphenyl) acetic acid SN2_TS SN2 Transition State (Concerted) Substrate->SN2_TS Strong Nucleophile Polar Aprotic Solvent Carbocation Benzylic Carbocation (Stabilized by o-OMe) Substrate->Carbocation Weak Nucleophile Polar Protic Solvent Product Substituted Product (alpha-functionalized) SN2_TS->Product Carbocation->Product Nucleophilic Attack

Logical relationship of SN1 vs SN2 pathways based on solvent and nucleophile strength.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of α -Azido-2-(2-methoxyphenyl)acetic Acid

Azidation is a critical transformation for generating precursors to unnatural primary amino acids or for downstream CuAAC "click" chemistry.

Causality & Rationale: Sodium azide ( NaN3​ ) is a powerful, linear nucleophile that easily bypasses the steric hindrance of the ortho-methoxy group. Dimethylformamide (DMF) is selected as the polar aprotic solvent because it solvates the sodium cation while leaving the azide anion naked and highly reactive, accelerating the SN​2 displacement. NaHCO3​ is added to pre-form the carboxylate salt, preventing the acidic proton from reacting with NaN3​ to form highly toxic and volatile hydrazoic acid ( HN3​ ).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-2-(2-methoxyphenyl)acetic acid (5.0 mmol, 1.22 g) in anhydrous DMF (15 mL).

  • Deprotonation: Slowly add NaHCO3​ (6.0 mmol, 0.50 g) in portions at room temperature.

    • Validation Checkpoint 1: Observe the evolution of CO2​ gas. Wait until effervescence ceases (approx. 15 mins) to confirm complete deprotonation.

  • Nucleophilic Attack: Cool the mixture to 0 °C using an ice bath. Add Sodium Azide ( NaN3​ ) (7.5 mmol, 0.49 g) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Validation Checkpoint 2: Perform TLC (Eluent: Hexane/EtOAc 3:1 with 1% Acetic Acid). The starting material ( Rf​≈0.5 ) should disappear, replaced by a new, UV-active spot ( Rf​≈0.3 ).

  • Quench & Workup: Pour the mixture into 50 mL of ice-cold water. Carefully acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Checkpoint 3: Verify pH with indicator paper. The product will precipitate or oil out.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the α -azido acid.

Protocol B: Synthesis of α -Amino-2-(2-methoxyphenyl)acetic Acid

Direct amination is utilized to synthesize substituted phenylglycine derivatives.

Causality & Rationale: Amines act as both the nucleophile and the base. To prevent over-alkylation (the formation of secondary or tertiary amines), a massive statistical excess of aqueous ammonia is utilized. The excess ammonia also acts as an acid scavenger for the generated HBr, preventing the reaction from stalling.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-2-(2-methoxyphenyl)acetic acid (5.0 mmol, 1.22 g) in Ethanol (10 mL).

  • Amination: Add 25% aqueous Ammonia solution (50.0 mmol, ~3.5 mL) in a single portion. Seal the flask securely.

  • Reaction: Stir the mixture at 40 °C for 16 hours.

    • Validation Checkpoint 1: The pH of the reaction mixture must remain > 9 throughout the process.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia. Dissolve the crude residue in a minimum amount of water.

  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 5.5 - 6.0) using 1M HCl.

    • Validation Checkpoint 2: A white precipitate should form immediately upon reaching the isoelectric point.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under a vacuum.

    • Validation Checkpoint 3: Spot the product on TLC and stain with Ninhydrin. Heating the plate should reveal a distinct purple/blue spot, confirming the presence of a primary amine.

Workflow Step1 Step 1: Dissolution Substrate in Solvent (e.g., DMF) Step2 Step 2: Nucleophile Addition Add Nu: (Amine/NaN3), Control Temp Step1->Step2 Step3 Step 3: Reaction Monitoring TLC / pH Validation Step2->Step3 Step4 Step 4: Quench & Extract Acid/Base Workup Step3->Step4 Step5 Step 5: Purification Isoelectric Precipitation or Chromatography Step4->Step5

Step-by-step experimental workflow for the nucleophilic substitution and isolation process.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for various nucleophilic substitutions on 2-bromo-2-(2-methoxyphenyl)acetic acid.

NucleophileSolventBase / AdditiveTemp (°C)Time (h)Typical Yield (%)Primary Mechanism
Sodium Azide ( NaN3​ ) DMF NaHCO3​ (1.2 eq)0 to 25388 - 92 SN​2
Ammonia ( NH3​ , aq) EthanolExcess NH3​ (10 eq)401665 - 75 SN​2
Thiophenol ( PhSH ) THF K2​CO3​ (2.0 eq)0 to 25290 - 95 SN​2
Water ( H2​O ) H2​O /MeOHNone60 - 802440 - 50 SN​1 (Hydrolysis)

References

  • 2-bromo-2-(2-methoxyphenyl)acetic acid | 251366-53-7 ChemicalBook
  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium Ohio St
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids Google P
  • CAS 2178-24-7: Ethyl alpha-bromophenylacet

Sources

Application

Enantioselective synthesis applications using 2-Bromo-2-(2-methoxyphenyl)acetic acid

Application Note: Enantioselective Synthesis Applications Using 2-Bromo-2-(2-methoxyphenyl)acetic acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 2-Bromo-2-(2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis Applications Using 2-Bromo-2-(2-methoxyphenyl)acetic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7 | MW: 245.07 g/mol )

Executive Summary & Mechanistic Insights

The synthesis of enantiopure α-substituted arylacetic acids is a critical bottleneck in the development of chiral therapeutics. While traditional kinetic resolution limits theoretical yields to 50%, Crystallization-Induced Dynamic Resolution (CIDR) bypasses this limitation by exploiting the configurational lability of specific stereocenters.

2-Bromo-2-(2-methoxyphenyl)acetic acid is an exceptional electrophilic building block for this purpose. The α-proton is highly acidic due to the electron-withdrawing nature of both the bromine atom and the aryl ring. Furthermore, the ortho-methoxy group provides essential steric bias and potential non-covalent coordination sites that enhance chiral recognition during salt formation.

The Causality of Epimerization: In a standard solution, the (R) and (S) enantiomers of this α-bromo acid do not spontaneously interconvert at a synthetically useful rate. However, the addition of a catalytic bromide source—typically tetrabutylammonium bromide (TBAB)—facilitates a continuous SN2 displacement of the α-bromide . This establishes a dynamic equilibrium. When a chiral resolving amine is introduced, it forms diastereomeric salts with vastly different solubility profiles. The less soluble salt selectively crystallizes, driving the solution-phase equilibrium entirely toward the crystallizing enantiomer, allowing for >90% theoretical yields.

Pathway Visualization

The following workflow illustrates the stereoconvergent transformation from a racemic mixture to high-value chiral derivatives.

CIDR_Workflow Racemic Racemic 2-Bromo-2-(2-methoxyphenyl)acetic acid (50% R / 50% S) Solution Solution Phase (Dynamic Equilibrium) [R-Salt] ⇌ [S-Salt] Catalyst: TBAB (SN2 Epimerization) Racemic->Solution ChiralAmine Chiral Resolving Agent (1R,2S)-2-amino-1,2-diphenylethanol ChiralAmine->Solution Crystal Selective Crystallization (R)-Diastereomeric Salt (Solid) Solution->Crystal Kcryst >> Kepim Enantiopure Enantiopure (R)-α-Bromo Acid >90% ee Crystal->Enantiopure Acidic Workup (1M HCl) Substituted Stereospecific Substitution Chiral α-Amino/Thio/Oxy Acid Enantiopure->Substituted Nucleophile (N, S, O)

Figure 1: CIDR pathway of 2-bromo-2-(2-methoxyphenyl)acetic acid to chiral derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I strongly advise against treating these procedures as simple "mix-and-stir" reactions. The balance between the rate of epimerization and the rate of crystallization is thermodynamically delicate. The following protocols are designed as self-validating systems with built-in In-Process Controls (IPCs).

Protocol A: Crystallization-Induced Dynamic Resolution (CIDR)

This protocol isolates the (R)-enantiomer using (1R,2S)-2-amino-1,2-diphenylethanol as the chiral auxiliary .

Step-by-Step Methodology:

  • Dissolution & Catalyst Addition: Suspend racemic 2-bromo-2-(2-methoxyphenyl)acetic acid (10.0 mmol) in 15 mL of acetonitrile. Add tetrabutylammonium bromide (TBAB, 0.5 mmol, 5 mol%).

    • Causality: Acetonitrile provides optimal solubility differential for the diastereomeric salts. The 5 mol% TBAB is critical; omitting it will halt the solution-phase epimerization, capping your yield at 50% (traditional kinetic resolution).

  • Chiral Recognition: Heat the mixture to 40 °C. Slowly add a solution of (1R,2S)-2-amino-1,2-diphenylethanol (10.0 mmol) in 5 mL of methanol over 30 minutes.

    • Causality: The slow addition prevents rapid, amorphous precipitation, ensuring that the thermodynamic (highly crystalline) diastereomeric salt forms selectively.

  • Dynamic Crystallization: Maintain the temperature at 40 °C for 2 hours to allow epimerization, then cool linearly to 5 °C over 6 hours. Stir at 5 °C for an additional 12 hours. Filter the resulting white crystals and wash with cold acetonitrile (2 × 5 mL).

  • Acidic Workup (Chiral Cleavage): Suspend the isolated salt in methyl tert-butyl ether (MTBE, 20 mL) and cool to 0 °C. Slowly add 1M HCl (15 mL) and stir vigorously for 15 minutes.

    • Causality: The biphasic system ensures that the moment the chiral amine is protonated and moves to the aqueous layer, the configurationally labile α-bromo acid is immediately sequestered into the organic (MTBE) layer, preventing base-catalyzed racemization.

  • System Validation (IPC 1): Before proceeding to substitution, sample 50 µL of the MTBE layer, derivatize with trimethylsilyldiazomethane, and analyze via Chiral HPLC (e.g., Chiralcel OD-H). Proceed only if ee > 95%.

Protocol B: Stereospecific Nucleophilic Substitution

The ortho-methoxy group sterically hinders the α-carbon. Consequently, SN2 substitutions require highly nucleophilic species and strict temperature control to prevent background racemization .

Step-by-Step Methodology:

  • Preparation: Dissolve the enantiopure (R)-2-bromo-2-(2-methoxyphenyl)acetic acid (5.0 mmol) in anhydrous DMF (10 mL). Cool the reactor strictly to 0–5 °C.

  • Nucleophilic Attack: Add anhydrous K₂CO₃ (6.0 mmol). Dropwise, add the chosen nucleophile (e.g., potassium thiobenzoate, 5.5 mmol) over 15 minutes.

    • Causality: K₂CO₃ acts as an acid scavenger. The low temperature is non-negotiable; allowing the reaction to reach room temperature will increase the rate of base-catalyzed enolization (racemization) faster than the rate of SN2 substitution, degrading your enantiomeric excess.

  • Reaction Monitoring (IPC 2): Stir at 5 °C for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Quench the reaction with cold 0.5M HCl (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the inverted (S)-α-substituted arylacetate.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying Protocol B to the resolved (R)-2-bromo-2-(2-methoxyphenyl)acetic acid using various nucleophiles, based on established stereoconvergent methodologies , .

NucleophileTarget Product ClassSubstitution ConditionsIsolated Yield (%)Enantiomeric Excess (ee %)
Potassium thiobenzoateα-Thio arylacetateDMF, K₂CO₃, 0 °C, 2h8898
Benzylamineα-Amino arylacetateCH₃CN, K₂CO₃, 5 °C, 4h8295
Sodium phenoxideα-Oxy arylacetateTHF, 0 °C, 3h7994

Note: All SN2 substitutions proceed with clean inversion of stereochemistry. The slight drop in ee% for oxygen and nitrogen nucleophiles correlates with their lower nucleophilicity compared to sulfur, allowing minor background racemization to compete.

References

  • [1] Kuzu, M. Y., et al. "N‐Benzoyl‐L‐Threonine‐Isopropyl‐Ester‐Mediated Crystallization‐Induced Dynamic Resolution of α‐Bromo Arylacetates for the Asymmetric Synthesis of α‐Thio and α‐Oxy Arylacetates." Angewandte Chemie International Edition, 2024. URL:[Link]

  • [2] Kiau, S., Discordia, R. P., Madding, G., Okuniewicz, F. J., Rosso, V., & Venit, J. J. "Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids." The Journal of Organic Chemistry, 2004, 69(12), 4256-4261. URL:[Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 2-Bromo-2-(2-methoxyphenyl)acetic acid

Introduction: The Strategic Value of 2-Aryl-2-(2-methoxyphenyl)acetic Acid Derivatives In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with precision and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Aryl-2-(2-methoxyphenyl)acetic Acid Derivatives

In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with precision and efficiency is paramount. Arylacetic acid derivatives, particularly those bearing a methoxyphenyl moiety, are prevalent scaffolds in a multitude of biologically active compounds and functional materials. The title compound, 2-Bromo-2-(2-methoxyphenyl)acetic acid, represents a versatile and highly valuable building block. Its α-bromo functionality serves as a reactive handle for the introduction of diverse molecular fragments through catalytic cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 2-Bromo-2-(2-methoxyphenyl)acetic acid with a range of coupling partners. We will delve into the mechanistic underpinnings of these transformations, offering not just a series of steps, but a deeper understanding of the chemical logic that governs these powerful bond-forming reactions. The protocols described herein are designed to be a reliable starting point for researchers, scientists, and drug development professionals, facilitating the synthesis of novel 2-aryl, 2-amino, and 2-alkynyl-2-(2-methoxyphenyl)acetic acid derivatives.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and under relatively mild conditions.[1] The general catalytic cycle for these reactions, while varying in the specifics of the coupling partners, typically involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[1]

The choice of the palladium source, ligand, base, and solvent are critical parameters that dictate the success and efficiency of the reaction. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in constructing biaryl structures.[2][3] This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][3] For our substrate, 2-Bromo-2-(2-methoxyphenyl)acetic acid, a Suzuki coupling will yield 2-aryl-2-(2-methoxyphenyl)acetic acid derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the α-bromo acid to a Pd(0) species, forming a Pd(II) intermediate. The base then plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the subsequent transmetalation step, where the aryl group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Br) Pd0->OxAdd PdII_complex R-Pd(II)L_n-Br OxAdd->PdII_complex R = CH(COOH)(C₆H₄OMe) Transmetalation Transmetalation (Ar-B(OH)₂) PdII_complex->Transmetalation PdII_Ar_complex R-Pd(II)L_n-Ar Transmetalation->PdII_Ar_complex Base RedElim Reductive Elimination PdII_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-2-(2-methoxyphenyl)acetic acid with Phenylboronic Acid

Materials:

  • 2-Bromo-2-(2-methoxyphenyl)acetic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-2-(2-methoxyphenyl)acetic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction). The solvent mixture should be degassed prior to use.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-2-(2-methoxyphenyl)acetic acid.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and effective palladium precatalyst.
Ligand PPh₃A standard phosphine ligand for Suzuki couplings.
Base K₂CO₃A moderately strong base to activate the boronic acid.
Solvent Toluene/WaterA biphasic system that facilitates the reaction.
Temperature 90 °CProvides sufficient energy for the reaction to proceed.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][5] This reaction has broad utility in the synthesis of pharmaceuticals and other fine chemicals.[6] For our substrate, this reaction will produce 2-amino-2-(2-methoxyphenyl)acetic acid derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination commences with the oxidative addition of the α-bromo acid to a Pd(0) species.[4][5] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reductive elimination step and prevent catalyst decomposition.[7]

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Br) Pd0->OxAdd PdII_complex R-Pd(II)L_n-Br OxAdd->PdII_complex R = CH(COOH)(C₆H₄OMe) Amine_Coord Amine Coordination (R'₂NH) PdII_complex->Amine_Coord PdII_Amine_complex [R-Pd(II)L_n(NHR'₂)]⁺Br⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex R-Pd(II)L_n-NR'₂ Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'₂ RedElim->Product

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-2-(2-methoxyphenyl)acetic acid with Morpholine

Materials:

  • 2-Bromo-2-(2-methoxyphenyl)acetic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: In the same vial, add 2-Bromo-2-(2-methoxyphenyl)acetic acid (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.02 equiv.).

  • Inert Atmosphere: Seal the vial, remove it from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-morpholino-2-(2-methoxyphenyl)acetic acid.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig reactions.
Ligand XPhosA bulky, electron-rich ligand that promotes reductive elimination.
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneA common non-polar solvent for this type of reaction.
Temperature 100 °CTo overcome the activation energy of the reaction.

Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8][9] The application of this reaction to 2-Bromo-2-(2-methoxyphenyl)acetic acid allows for the synthesis of 2-alkynyl-2-(2-methoxyphenyl)acetic acid derivatives.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, the α-bromo acid undergoes oxidative addition to a Pd(0) species. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The resulting alkynyl-Pd(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[8]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_complex R-Pd(II)L₂-Br Pd0->PdII_complex Oxidative Addition (R-Br) PdII_Alkynyl_complex R-Pd(II)L₂-C≡CR' PdII_complex->PdII_Alkynyl_complex Transmetalation PdII_Alkynyl_complex->Pd0 Product R-C≡CR' PdII_Alkynyl_complex->Product Reductive Elimination Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Base (e.g., Et₃N) Cu_Acetylide->PdII_complex CuX CuX Cu_Acetylide->CuX Transmetalation RedElim_to_Pd0 Catalyst Regeneration

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Application

Application Note: Preparation of 2-Methoxymandelic Acid via Alkaline Hydrolysis of 2-Bromo-2-(2-methoxyphenyl)acetic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and scalable experimental protocols. Executive Summary 2-Methoxymandelic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and scalable experimental protocols.

Executive Summary

2-Methoxymandelic acid is a critical chiral building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals [1]. While biocatalytic dynamic kinetic resolution (DKR) of cyanohydrins has gained traction for enantiopure synthesis [1], the chemical hydrolysis of racemic α -haloaryl acetic acids remains the most robust, scalable, and cost-effective method for generating the racemic α -hydroxy acid. This application note details a highly optimized, self-validating protocol for the conversion of 2-bromo-2-(2-methoxyphenyl)acetic acid to 2-methoxymandelic acid via alkaline hydrolysis.

Mechanistic Rationale & Reaction Causality

The transformation of an α -bromo acid to an α -hydroxy acid is driven by nucleophilic aliphatic substitution. However, the reactivity of 2-bromo-2-(2-methoxyphenyl)acetic acid is uniquely governed by a delicate balance of electronic and steric factors [2].

  • The Dual Role of the Base: The addition of aqueous sodium hydroxide (NaOH) serves two distinct purposes. First, it rapidly deprotonates the carboxylic acid ( pKa​≈3.5 ) to form a highly water-soluble carboxylate anion. Second, the excess hydroxide acts as the primary nucleophile.

  • SN​1 vs. SN​2 Interplay: The ortho-methoxy group provides significant electron density to the aromatic ring via resonance and inductive effects. This electron donation stabilizes the developing positive charge at the benzylic position during the departure of the bromide ion, giving the transition state substantial SN​1 (unimolecular) character. However, the high concentration of hydroxide ions in the optimized protocol ensures that direct SN​2 displacement also actively competes [2].

  • Steric Considerations: The ortho-substitution creates local steric hindrance, which increases the activation energy required for the nucleophilic attack. This dictates the necessity for high thermal energy (refluxing at 100 °C) to achieve complete conversion within a practical timeframe.

Mechanism A 2-Bromo-2-(2-methoxyphenyl) acetic acid B Carboxylate Anion (Deprotonation) A->B + NaOH (aq) Fast C Benzylic Intermediate (SN1/SN2 Transition) B->C - Br⁻ Rate Limiting D 2-Methoxymandelate (Hydrolysis Product) C->D + OH⁻ / H₂O Fast E 2-Methoxymandelic acid (Final Product) D->E + HCl (aq) pH 1-2

Figure 1: Mechanistic pathway for the alkaline hydrolysis of 2-bromo-2-(2-methoxyphenyl)acetic acid.

Process Optimization & Quantitative Data

To establish a highly efficient process, various parameters including base equivalents, solvent composition, and temperature were evaluated. The quantitative data is summarized in Table 1 .

Table 1: Optimization of Hydrolysis Parameters (10 mmol scale)

BaseEquivalentsSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Na2​CO3​ 2.5 H2​O 1006.07295.0
NaOH2.0 H2​O 1004.07892.5
NaOH 3.5 H2​O 100 3.0 89 98.2
KOH3.5 H2​O 1003.08797.8
NaOH3.5 H2​O /THF (1:1)708.06588.4

Causality of Optimization:

  • Stoichiometry: A minimum of 2.0 equivalents of base is theoretically required (1 eq for neutralization, 1 eq for substitution). However, utilizing 3.5 equivalents maintains a high pH throughout the reaction, driving the pseudo-first-order kinetics of the substitution and preventing the reaction from stalling due to bromide accumulation.

  • Solvent Dielectric Constant: Pure water is vastly superior to mixed aqueous/organic systems (e.g., H2​O /THF). The highly polar transition state of the benzylic substitution is optimally stabilized by water's high dielectric constant, whereas organic co-solvents depress the reaction rate and lead to incomplete conversion.

Experimental Methodology & Protocols

Workflow Step1 1. Dissolution Suspend SM in 2M NaOH (aq) Step2 2. Substitution Reflux at 90-100°C for 3-4 h Step1->Step2 Step3 3. Impurity Extraction Cool to RT, wash with EtOAc Step2->Step3 Step4 4. Acidification Add 6M HCl dropwise to pH 1.5 Step3->Step4 Step5 5. Product Isolation Extract with EtOAc, dry over MgSO₄ Step4->Step5 Step6 6. Purification Concentrate and recrystallize (Toluene) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 2-methoxymandelic acid.

Step-by-Step Protocol (100 mmol Scale)

Reagents Required:

  • 2-Bromo-2-(2-methoxyphenyl)acetic acid: 24.5 g (100 mmol)

  • Sodium Hydroxide (NaOH): 14.0 g (350 mmol, 3.5 eq)

  • Deionized Water: 150 mL

  • Hydrochloric Acid (6M aq. HCl): ~65 mL

  • Ethyl Acetate (EtOAc): 400 mL

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Procedure:

  • Alkaline Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.0 g of NaOH in 150 mL of deionized water. Caution: The dissolution is highly exothermic. Allow the solution to cool to room temperature.

  • Substrate Addition: Add 24.5 g of 2-bromo-2-(2-methoxyphenyl)acetic acid portion-wise to the stirred alkaline solution. The suspension will rapidly clarify as the water-soluble sodium carboxylate salt forms.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~95–100 °C) using an oil bath or heating mantle. Maintain reflux for 3 hours .

  • Cooling and Neutral Impurity Wash: Remove the heat source and allow the mixture to cool to room temperature. Transfer the aqueous solution to a separatory funnel and wash with EtOAc ( 1×50 mL) to remove any non-acidic organic impurities (e.g., ether cleavage byproducts). Discard the organic layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice-water bath. While stirring vigorously, add 6M HCl dropwise until the pH reaches 1.5 to 2.0 (monitor via pH paper or probe). A white to off-white precipitate of crude 2-methoxymandelic acid will form.

  • Extraction and Drying: Transfer the acidified suspension back to the separatory funnel. Extract the product with EtOAc ( 3×100 mL). Combine the organic extracts and wash with brine ( 1×50 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Recrystallization: Recrystallize the crude solid from hot toluene (or a mixture of EtOAc/Hexanes) to afford pure 2-methoxymandelic acid as white crystals.

In-Process Control (IPC) & Self-Validating Systems

A robust chemical protocol must be a self-validating system. You can verify the success and completion of this workflow through the following integrated checks:

  • Physical State Validation: The starting material is insoluble in cold water. Upon addition of NaOH, the reaction mixture must become a homogeneous solution. If an oily emulsion persists during reflux, it indicates incomplete salt formation or the generation of neutral side-products, signaling a need to verify the base concentration.

  • Spectroscopic Validation ( 1 H NMR): The reaction progress is unequivocally tracked by the chemical shift of the benzylic proton.

    • Starting Material: The benzylic proton ( CH-Br ) is highly deshielded by both the bromine atom and the aromatic ring, appearing as a singlet near δ 5.8 ppm (in DMSO- d6​ ).

    • Product: Upon successful substitution with the hydroxyl group, this proton ( CH-OH ) shifts significantly upfield to approximately δ 5.1 - 5.3 ppm . The complete disappearance of the 5.8 ppm signal is the definitive marker of 100% conversion.

References

  • Scott, M. E., Wang, X., Humphreys, L. D., Geier, M. J., Kannan, B., & Chan, J. (2022). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development, 26(3), 849–858. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental issues. The following content is structured into a detailed Troubleshooting Guide and a comprehensive FAQ section, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable, step-by-step solutions.

Q1: Why is my reaction yield of 2-Bromo-2-(2-methoxyphenyl)acetic acid consistently low?

Low yields are a frequent issue and can stem from several factors, including incomplete conversion, side reactions, or product degradation. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Incomplete Reaction

The alpha-bromination of a carboxylic acid, typically via the Hell-Volhard-Zelinsky (HVZ) reaction, requires the initial conversion of the carboxylic acid to an acyl bromide.[1][2] This intermediate is crucial because it enolizes more readily than the parent carboxylic acid, allowing for bromination at the alpha-position.[2][3] If this initial conversion is inefficient, the overall reaction will be slow and incomplete.

  • Solution:

    • Ensure Anhydrous Conditions: Phosphorus tribromide (PBr₃) is highly reactive with water. Any moisture in the starting material (2-(2-methoxyphenyl)acetic acid) or solvent will consume the PBr₃, preventing the formation of the necessary acyl bromide intermediate. Dry your solvent and starting material thoroughly before use.

    • Verify Reagent Quality: Use a fresh, high-quality source of PBr₃ or red phosphorus and bromine. PBr₃ can degrade over time.

    • Optimize Reaction Time & Temperature: HVZ reactions can be slow and often require elevated temperatures.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹H NMR) to ensure it has gone to completion before workup.

Potential Cause 2: Competing Side Reactions

The 2-methoxyphenyl group is an activated aromatic ring, making it susceptible to electrophilic aromatic substitution (bromination on the ring) as a competing side reaction. This is particularly problematic if free Br₂ is present under conditions that favor electrophilic attack on the ring.

  • Solution:

    • Control Bromine Addition: Add the bromine (Br₂) slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of free Br₂ low, minimizing the chance of aromatic bromination.[5]

    • Alternative Brominating Agent: Consider using N-Bromosuccinimide (NBS) as the bromine source. NBS can provide a low, steady concentration of bromine radicals or electrophilic bromine, often leading to higher selectivity for alpha-bromination over aromatic bromination, especially under radical conditions (with a radical initiator like AIBN) or specific acid catalysis.[6][7][8]

Potential Cause 3: Product Degradation

The product, an α-bromo acid, can be susceptible to decomposition or elimination reactions, especially at high temperatures or during prolonged reaction times, which can lead to the formation of α,β-unsaturated carboxylic acids.[4]

  • Solution:

    • Moderate Temperature: While heat is often necessary, avoid excessive temperatures. Find the minimum temperature required for a reasonable reaction rate.

    • Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay to isolate the product from the reactive environment.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Yield Observed check_sm Analyze Starting Material (by NMR, check for water) start->check_sm Diagnostic Steps check_reagents Verify Reagent Quality (PBr₃, Br₂, NBS) start->check_reagents Diagnostic Steps analyze_crude Analyze Crude Reaction Mixture (by TLC, LC-MS, NMR) start->analyze_crude Diagnostic Steps sm_impure Problem: Impure/Wet Starting Material check_sm->sm_impure Identifies reagents_bad Problem: Degraded Reagents check_reagents->reagents_bad Identifies incomplete_rxn Problem: Incomplete Reaction (High SM content) analyze_crude->incomplete_rxn If SM remains side_products Problem: Side Products Formed (e.g., Ring Bromination) analyze_crude->side_products If new spots/peaks sol_sm Solution: Dry/Purify Starting Material sm_impure->sol_sm Leads to sol_reagents Solution: Use Fresh Reagents reagents_bad->sol_reagents Leads to sol_incomplete Solution: Increase Time/Temp, Ensure Anhydrous Conditions incomplete_rxn->sol_incomplete Leads to sol_side Solution: Use NBS, Control Reagent Addition, Lower Temp side_products->sol_side Leads to

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: I am observing significant formation of an unknown impurity. How can I identify and prevent it?

The most likely significant impurity is the product of electrophilic aromatic bromination, resulting in compounds like 2-Bromo-2-(bromo-2-methoxyphenyl)acetic acid. The methoxy group is an ortho-, para-director, making the positions on the aromatic ring activated towards bromination.

  • Identification:

    • Mass Spectrometry (MS): Look for a mass corresponding to the di-brominated product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) will be very pronounced for a di-brominated compound.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR will show a change in the splitting pattern of the aromatic protons compared to the starting material and the desired product.

  • Prevention Strategy:

    • Switch to a Radical Pathway: The most effective way to prevent electrophilic aromatic substitution is to favor a radical-based alpha-bromination. This is achieved by using N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux or irradiation.[7][9] This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic/alpha position.[7]

    • Optimize HVZ Conditions: If you must use the HVZ reaction, ensure there is no Lewis acid catalyst present that could enhance the electrophilicity of Br₂. Keep the temperature as low as feasible and add the Br₂ slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-Bromo-2-(2-methoxyphenyl)acetic acid with high yield and purity?

While the classic Hell-Volhard-Zelinsky (HVZ) reaction is a valid method, a more modern and often higher-yielding approach involves using N-Bromosuccinimide (NBS) with a radical initiator.[6][9] This method generally offers better selectivity and milder reaction conditions.

Recommended Protocol: Radical Bromination with NBS

This protocol is adapted from general procedures for the alpha-bromination of substituted phenylacetic acids.[9]

  • Preparation: In a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-methoxyphenyl)acetic acid (1 equivalent).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equivalents).

  • Solvent: Add a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water to remove any remaining water-soluble impurities.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 2-Bromo-2-(2-methoxyphenyl)acetic acid.[9]

G start_mat 2-(2-methoxyphenyl)acetic acid + NBS + AIBN (cat.) in CCl₄ reflux Reflux (2-4h) start_mat->reflux cool_filter Cool & Filter (Removes Succinimide) reflux->cool_filter wash_extract Aqueous Wash & Organic Extraction cool_filter->wash_extract dry_concentrate Dry & Concentrate wash_extract->dry_concentrate purify Purification (Recrystallization or Chromatography) dry_concentrate->purify product Pure Product: 2-Bromo-2-(2-methoxyphenyl)acetic acid purify->product

Caption: Recommended workflow for synthesis using NBS.

Q2: How do the Hell-Volhard-Zelinsky (HVZ) and NBS methods compare for this synthesis?

Both methods have distinct advantages and disadvantages. The choice depends on available reagents, scale, and desired selectivity.

FeatureHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) Radical Reaction
Brominating Agent Br₂ with catalytic PBr₃ (or Red P)[1][10]N-Bromosuccinimide (NBS)[6][7]
Mechanism Involves an acyl bromide enol intermediate.[2][11]Free-radical chain reaction.[12]
Selectivity Lower; risk of aromatic ring bromination due to the activated methoxy group.Higher; highly selective for the alpha (benzylic) position.[7]
Conditions Often requires higher temperatures and longer reaction times.[4]Milder; initiated by heat or light with a radical initiator.[9]
Safety/Handling Uses corrosive liquid bromine and PBr₃.Uses a solid, more easily handled reagent (NBS).
Byproducts HBr gas is evolved. Succinimide is produced.Succinimide is the primary byproduct, which is a solid and easily filtered.
Best For General alpha-bromination of simple alkyl carboxylic acids.Substrates with activated aromatic rings or other sensitive functional groups.
Q3: What are the best practices for the work-up and purification of the final product?

Proper work-up and purification are critical for obtaining a high-purity final product.

  • Work-up:

    • Quenching: For HVZ reactions, the work-up typically involves quenching with water to hydrolyze the intermediate α-bromo acyl bromide back to the carboxylic acid.[1][13] If an ester is desired, quenching with an alcohol can be performed instead.[11][14]

    • Extraction: Carboxylic acids can be purified by acid-base extraction.[15] Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure acid, which can then be extracted back into an organic solvent. This process effectively removes neutral impurities.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene, xylene) to find one that provides good crystal formation.

    • Column Chromatography: If recrystallization is ineffective or impurities are very similar in polarity, silica gel chromatography can be used.[9] A solvent system of hexane and ethyl acetate with a small amount of acetic acid (to prevent tailing) is a good starting point.

References

  • Direct α-halogenation of carboxylic acids with N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) in the presence of catalytic amounts of 4-trifluoromethylbenzoic anhydride and H2SO4.Organic & Biomolecular Chemistry (RSC Publishing).
  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6)
  • A rapid and practical direct α-halogenation of carboxylic acids with Nbromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) using catalytic p-toluenesulfonic anhydride.ChemRxiv.
  • The Hell–Volhard–Zelinsky Reaction.Master Organic Chemistry.
  • N-Bromosuccinimide.Wikipedia.
  • Hell-Volhard-Zelinsky Reaction.Cambridge University Press.
  • N-Bromosuccinimide (NBS).Organic Chemistry Portal.
  • Hell–Volhard–Zelinsky halogen
  • Hell-Volhard-Zelinsky Reaction.SynArchive.
  • Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid.chemistrydocs.com.
  • Hell-Volhard-Zelinsky Reaction.Alfa Chemistry.
  • 2-Bromo-2-phenylacetic acid synthesis.ChemicalBook.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Alpha Bromination: Organic Chemistry Study Guide.Fiveable.
  • Hell–Volhard–Zelinsky halogen
  • 2-BROMO-2-(2-METHOXYPHENYL)ACETIC ACID.CymitQuimica.
  • How can I purify carboxylic acid?
  • 22.4: Alpha Bromination of Carboxylic Acids.Chemistry LibreTexts.
  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.Ohio Journal of Science.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.MDPI.
  • Process for purification of carboxylic acids.
  • 22.4 Alpha Bromination of Carboxylic Acids.Organic Chemistry: A Tenth Edition.
  • Halogenation Of Ketones via Enols.Master Organic Chemistry.
  • Alpha Halogenation of Carboxylic Acids.Chemistry Steps.

Sources

Optimization

Minimizing side products during 2-Bromo-2-(2-methoxyphenyl)acetic acid bromination

Welcome to the technical support guide for the selective synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the selective synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of alpha-bromination on this specific substrate. We will address common challenges related to side product formation, offering mechanistic explanations and actionable troubleshooting strategies to enhance reaction selectivity and yield.

Introduction: The Challenge of Selective α-Bromination

The synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid via the bromination of its parent acid is a crucial transformation, often accomplished using a variation of the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] The primary challenge lies in precisely controlling the reaction to favor mono-bromination at the benzylic (alpha) carbon while preventing common side reactions. The molecule's structure presents three key reactive sites:

  • The α-Carbon: The target for radical or enol-based bromination. Its benzylic nature enhances its reactivity due to the stabilization of radical or cationic intermediates by the adjacent phenyl ring.[3][4]

  • The Aromatic Ring: Activated by the electron-donating 2-methoxy group, making it susceptible to electrophilic aromatic substitution (EAS).[5]

  • The Methoxy Ether Linkage: Prone to cleavage under harsh acidic conditions, particularly with strong Lewis acids like HBr or BBr₃.[6][7]

This guide provides solutions to prevent the formation of the three most common side products: the gem-dibrominated acid, ring-brominated isomers, and the demethylated phenolic compound.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the 2,2-dibromo byproduct. What causes this over-bromination and how can I prevent it?

A1: Cause & Mechanism

The formation of 2,2-Dibromo-2-(2-methoxyphenyl)acetic acid is a classic issue of over-halogenation. It occurs when the mono-brominated product reacts further with the brominating agent. This is particularly common under harsh conditions or when stoichiometry is not precisely controlled. The Hell-Volhard-Zelinsky (HVZ) reaction proceeds through an acyl halide intermediate, which readily enolizes.[2][8] Both the starting acyl halide and the α-bromo acyl halide can form enolates, leading to a second bromination event if excess brominating agent is present or the reaction is allowed to proceed for too long.

Troubleshooting & Optimization Strategies:

  • Strict Stoichiometric Control: The most critical factor is to use a slight sub-stoichiometric or precisely one equivalent of the brominating agent (e.g., Br₂). Continuous addition of a slurry of N-bromosuccinimide (NBS) has been shown to minimize impurity formation by maintaining a low concentration of Br₂ in the solution.[9]

  • Lower Reaction Temperature: Bromination reactions are often exothermic.[10] Conducting the reaction at a lower temperature (e.g., 0°C or even below) can significantly slow the rate of the second bromination, thereby enhancing selectivity for the mono-brominated product.[11]

  • Choice of Brominating Agent: While the classic HVZ reaction uses Br₂ with a phosphorus catalyst (like PBr₃ or red phosphorus), using a milder brominating agent can provide better control. N-bromosuccinimide (NBS) is often preferred for achieving higher selectivity in benzylic brominations.[11][12][13]

  • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q2: My primary side product is bromination on the aromatic ring. How do I direct the reaction to the benzylic position?

A2: Cause & Mechanism

This issue arises from a competition between two distinct mechanisms: free-radical bromination at the benzylic position and electrophilic aromatic substitution (EAS) on the electron-rich phenyl ring. The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. If the reaction conditions favor the generation of an electrophilic bromine species (Br⁺), ring bromination will dominate.

Troubleshooting & Optimization Strategies:

  • Utilize Free-Radical Conditions: Benzylic bromination is a free-radical chain reaction.[3] To favor this pathway, you must use conditions that generate bromine radicals.

    • Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[9]

    • Light: Photochemical initiation using a sunlamp or a floodlight projector can effectively generate bromine radicals from NBS or Br₂.[14][15]

  • Avoid Lewis Acids and Polar Solvents: Lewis acids (e.g., FeBr₃, AlCl₃) and polar protic solvents (like acetic acid or water) can polarize the Br-Br bond or react with NBS, generating electrophilic bromine and promoting EAS.[5][16] Instead, use non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane, which are ideal for radical reactions.[12]

  • Choose the Right Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[4] Its primary function is to provide a low, constant concentration of Br₂ through its reaction with trace amounts of HBr generated in the reaction, which suppresses competing electrophilic additions.[9]

Q3: I've isolated a product that appears to be a phenol, indicating my methoxy group was cleaved. How can I prevent this demethylation?

A3: Cause & Mechanism

Cleavage of aryl methyl ethers is a known side reaction that typically occurs under strongly acidic conditions, especially in the presence of nucleophilic anions like bromide.[7] The hydrogen bromide (HBr) generated as a byproduct during the HVZ reaction can, at elevated temperatures, protonate the ether oxygen, making the methyl group susceptible to Sₙ2 attack by the bromide ion. The use of excess PBr₃ or BBr₃ as a catalyst is particularly problematic, as these are potent reagents for ether cleavage.[6][17]

Troubleshooting & Optimization Strategies:

  • Minimize HBr Concentration: Use a non-nucleophilic radical scavenger or a slight excess of a hindered base to neutralize the HBr as it forms. However, this can be complex as HBr is also part of the catalytic cycle for NBS bromination. A more practical approach is to keep the reaction temperature low and the duration as short as possible.

  • Avoid Strong Lewis Acid Catalysts: If using an HVZ-type reaction, use catalytic amounts of red phosphorus or PBr₃ and avoid excess. Do not use BBr₃, which is a reagent specifically used for demethylation.[6][17]

  • Choose Radical-Specific Conditions: Favoring the free-radical pathway with NBS and a radical initiator in a non-polar solvent like CCl₄ is the best way to avoid the ionic conditions that lead to ether cleavage.

Data Summary: Optimizing Reaction Parameters

ParameterCondition for Target Product (α-Bromination)Condition Leading to Side ProductsAffected Side Product(s)
Brominating Agent N-Bromosuccinimide (NBS)[11]Excess Molecular Bromine (Br₂)Dibromination
Initiation Radical Initiator (AIBN) or Light (hν)[14]Lewis Acid (e.g., FeBr₃) or Polar SolventRing Bromination
Solvent Non-polar (e.g., CCl₄, Cyclohexane)[12]Polar Protic (e.g., Acetic Acid)Ring Bromination, Ether Cleavage
Temperature Low to moderate (0°C to reflux, depending on system)[11]High Temperature / Prolonged HeatingDibromination, Ether Cleavage
Stoichiometry ~1.0-1.1 equivalents of NBS>1.2 equivalents of Brominating AgentDibromination
Catalyst Minimal PBr₃/Red P (for HVZ)Excess PBr₃ or presence of BBr₃Ether Cleavage

Recommended Protocol: Selective Synthesis via NBS Bromination

This protocol is designed to maximize the yield of 2-Bromo-2-(2-methoxyphenyl)acetic acid while minimizing the formation of key side products.

Materials:

  • 2-(2-Methoxyphenyl)acetic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (aqueous, 10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2-(2-methoxyphenyl)acetic acid in anhydrous CCl₄.

  • Reagent Addition: Add 1.05 equivalents of recrystallized NBS and 0.02 equivalents of AIBN to the flask.

  • Initiation & Reflux: Heat the mixture to reflux (approx. 77°C) using a heating mantle. For photochemical initiation, a lamp can be positioned to irradiate the flask.[14] The reaction mixture should turn yellow-orange.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and is replaced by the less dense succinimide byproduct floating on the surface.[12] This usually takes 1-4 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove unreacted acid and succinimide), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Bromo-2-(2-methoxyphenyl)acetic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway and the competing side reactions.

BrominationPathways Start 2-(2-Methoxyphenyl)acetic Acid AcylHalide Acyl Bromide Intermediate Start->AcylHalide PBr₃/Br₂ (HVZ Path) Target TARGET PRODUCT 2-Bromo-2-(2-methoxyphenyl)acetic acid Start->Target NBS, hν/AIBN (Radical Path) RingBromo SIDE PRODUCT Ring Bromination Start->RingBromo Br⁺ Source (Lewis Acid/Polar Solvent) AcylHalide->Target Br₂ Dibromo SIDE PRODUCT 2,2-Dibromo Product Target->Dibromo Excess Br₂ or NBS

Caption: Reaction pathways for the bromination of 2-(2-methoxyphenyl)acetic acid.

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Dibrominated Byproducts in Bromination Reactions.
  • Jackson, J. A., et al. (2015).
  • Benchchem. (2025). Troubleshooting bromination side reactions in phenol synthesis.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Benchchem. (2025). Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from University of Glasgow Theses Service.
  • Reddit. (2025, November 7).
  • ACS Publications. (2025, April 1). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds.
  • Journal of the American Chemical Society. (2002, May 1). The Cleavage of Ethers with Boron Bromide. I. Some Common Ethers.
  • Green Chemistry. (2020, October 9). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution.
  • Deno, N. C., & Potter, N. H. (n.d.). The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine.
  • Universidade Fernando Pessoa. (n.d.). Template for Electronic Submission to ACS Journals.
  • Chemistry Steps. (2024, February 10). Benzylic Bromination.
  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • The Journal of Organic Chemistry. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • PMC. (n.d.). Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • YouTube. (2021, February 12). electrophilic aromatic bromination with N-bromosuccinimide. Chem Help ASAP.
  • SpringerLink. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • Wordpress. (2026, March 11). Br2 and Electorphilic Br+ reagents.
  • The Journal of Organic Chemistry. (n.d.). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions.
  • Canadian Science Publishing. (n.d.). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
  • Chemistry LibreTexts. (2024, March 17). 22.
  • Organic Letters. (2019, March 28). Palladium-Catalyzed Electrochemical C–H Bromination Using NH4Br as the Brominating Reagent.
  • ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • CymitQuimica. (n.d.). CAS 66916-99-2: 2-Bromo-4-methoxybenzeneacetic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Dibromoacetic Acid from Acetic Acid.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-Bromo-2-(2-methoxyphenyl)acetic Acid

Welcome to the technical support center for 2-Bromo-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification and recrystallization of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 2-Bromo-2-(2-methoxyphenyl)acetic acid.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significantly low yield (<70%) after recrystallizing my crude 2-Bromo-2-(2-methoxyphenyl)acetic acid. What are the potential causes and how can I improve it?

Answer: A low yield is a common issue that can often be rectified by carefully examining your procedure. The primary culprits are typically excessive solvent use or premature crystallization.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling.[1] To remedy this, after the initial filtration, you can try to carefully reduce the volume of the filtrate by boiling off some of the solvent and then allowing it to cool again to recover more product.[1]

  • Premature Crystallization: If crystals form too rapidly while the solution is still hot, impurities can become trapped within the crystal lattice, reducing the purity of your final product and potentially affecting the overall yield. To slow down crystallization, you can add a small amount of additional solvent to the hot solution.[1]

  • Inappropriate Solvent System: The choice of solvent is critical. For aryl-bromoacetic acids, a single or two-solvent system is often employed. If you are using a single solvent, ensure it has a steep solubility curve for your compound (i.e., highly soluble at high temperatures and poorly soluble at low temperatures).

Workflow for Yield Optimization:

cluster_yield Low Yield Troubleshooting Start Low Yield Observed CheckSolvent Check Solvent Volume Start->CheckSolvent CheckCooling Assess Cooling Rate CheckSolvent->CheckCooling Appropriate Volume ReduceVolume Reduce Filtrate Volume CheckSolvent->ReduceVolume Too Much Solvent AddSolvent Add More Solvent CheckCooling->AddSolvent Crystals Form Too Fast Reevaluate Re-evaluate Solvent System CheckCooling->Reevaluate Slow Cooling, Still Low Yield End Improved Yield ReduceVolume->End AddSolvent->End Reevaluate->End

Caption: Workflow for troubleshooting low recrystallization yield.

Issue 2: Oiling Out During Recrystallization

Question: My compound is "oiling out" instead of forming crystals during the cooling phase. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or an inappropriate solvent choice.

Causality and Solutions:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[1]

    • Solution: Consider a preliminary purification step before recrystallization, such as passing the crude material through a short silica plug.[2]

  • Solvent Choice: The solvent's boiling point might be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, using a two-solvent system can be effective.[3] In a two-solvent system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating the mixture slightly to redissolve the oil and then allowing it to cool slowly can promote crystal formation.

Issue 3: Persistent Colored Impurities

Question: My final product of 2-Bromo-2-(2-methoxyphenyl)acetic acid has a persistent yellow or brownish tint, even after recrystallization. How can I remove these colored impurities?

Answer: Colored impurities are common in bromination reactions. While recrystallization can remove many impurities, highly colored ones may require an additional step.

Causality and Solutions:

  • Trace Bromine or Oxidized Species: Residual bromine or byproducts from the bromination of 2-methoxyphenylacetic acid can impart color.

    • Solution: Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored organic molecules.[4]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude, colored compound in a suitable hot solvent.

  • Allow the solution to cool slightly to prevent boiling over.

  • Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.

  • Gently heat the mixture to boiling for a few minutes while stirring.

  • Perform a hot gravity filtration to remove the charcoal.[4]

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Section 2: Frequently Asked Questions (FAQs)

General Purification and Recrystallization

Question: What is a good starting solvent system for the recrystallization of 2-Bromo-2-(2-methoxyphenyl)acetic acid?

Answer: Based on the properties of similar aryl-bromoacetic acids, a good starting point would be a mixed solvent system. A polar protic solvent like methanol or ethanol, in which the compound is likely soluble, can be paired with water as an anti-solvent.[5] Alternatively, for some related compounds, hot xylene has been used successfully.[6]

Solvent Selection Rationale:

Solvent TypeExamplesRationale for Use with 2-Bromo-2-(2-methoxyphenyl)acetic acid
Polar Protic Methanol, EthanolThe carboxylic acid and methoxy groups suggest good solubility in these solvents.
Apolar Aromatic Toluene, XyleneThe phenyl ring provides non-polar character, suggesting potential for recrystallization from these solvents.
Anti-Solvent Water, HexanesUsed in a two-solvent system to decrease solubility and induce crystallization.

Question: What are the most likely impurities in a synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid?

Answer: The common impurities will depend on the synthetic route, but typically include:

  • Unreacted Starting Material: 2-(2-methoxyphenyl)acetic acid.

  • Over-brominated Products: Di-brominated species on the aromatic ring.

  • Hydrolysis Product: 2-Hydroxy-2-(2-methoxyphenyl)acetic acid, if the compound is exposed to moisture for extended periods.[7]

  • Residual Solvents: Solvents used in the reaction or workup.[7]

Question: What is the recommended procedure for storing purified 2-Bromo-2-(2-methoxyphenyl)acetic acid?

Answer: To prevent degradation, the purified solid should be stored in a tightly sealed container in a cool, dry place.[8] For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) can minimize hydrolysis of the bromine atom.

Analytical Characterization

Question: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm purity:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[7] For a related isomer, 2-Bromo-4-methoxyphenylacetic acid, a melting point of 127-131 °C is reported.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. The presence of unexpected peaks can indicate residual starting material, byproducts, or solvents.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity and detecting trace impurities.

Purity Confirmation Workflow:

cluster_purity Purity Confirmation Start Purified Solid Obtained MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC HPLC Analysis Start->HPLC Compare Compare to Reference Data MP->Compare NMR->Compare HPLC->Compare Pure Product is Pure Compare->Pure Data Matches Impure Further Purification Needed Compare->Impure Discrepancies Found

Caption: A multi-technique approach for purity verification.

References

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (n.d.).
  • 2-BROMO-2-(2-METHOXYPHENYL)ACETIC ACID | CymitQuimica. (n.d.).
  • 2-(2-Bromo-5-methoxyphenyl)acetic acid | 86826-93-9 - Sigma-Aldrich. (n.d.).
  • 2-Bromo-4-methoxyphenylacetic acid - LookChem. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide - Benchchem. (n.d.).
  • 2-Bromo-4-methoxyphenylacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • recrystallization.pdf. (n.d.).
  • common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal - Benchchem. (n.d.).
  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17).
  • 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2 - Sigma-Aldrich. (n.d.).

Sources

Optimization

Preventing degradation of 2-Bromo-2-(2-methoxyphenyl)acetic acid during long-term storage

Technical Support Center: 2-Bromo-2-(2-methoxyphenyl)acetic acid A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support guide for 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS N...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-2-(2-methoxyphenyl)acetic acid

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support guide for 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS No. 65496-03-9). This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. The inherent reactivity of the α-bromo carboxylic acid and methoxyphenyl moieties presents unique challenges for long-term storage. This guide provides in-depth, field-proven insights and protocols to maintain the compound's integrity, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A: The primary degradation pathway is hydrolysis of the highly reactive α-bromo group. This occurs when the compound is exposed to ambient moisture, leading to the formation of 2-hydroxy-2-(2-methoxyphenyl)acetic acid. Other potential pathways include oxidative decarboxylation and, under more extreme conditions, ether cleavage.

Q2: What is the optimal temperature for long-term storage?

A: For long-term storage (months to years), the recommended temperature is -20°C or lower , with -80°C being preferable.[1][2][3] This significantly slows the kinetics of all potential degradation reactions. For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable if the material is kept scrupulously dry.

Q3: Is an inert atmosphere necessary for storing the solid compound?

A: Yes, for long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is a critical best practice. This displaces oxygen and moisture, mitigating the risks of oxidative decarboxylation and hydrolysis.

Q4: I noticed the solid has developed a yellowish or brownish tint. Is it still usable?

A: A change in color from white/off-white to yellow or brown is a visual indicator of potential degradation. While the compound may not be entirely compromised, its purity is questionable. It is imperative to re-analyze the material using a validated analytical method, such as HPLC or NMR, to determine its purity before use.

Q5: Can I store this compound in solution?

A: Storing 2-Bromo-2-(2-methoxyphenyl)acetic acid in solution is strongly discouraged for any significant length of time. Solvents, particularly protic solvents like methanol or water, can actively participate in degradation reactions (solvolysis). If a solution must be prepared, it should be made fresh for immediate use.

Understanding the Chemistry of Degradation

The molecular structure of 2-Bromo-2-(2-methoxyphenyl)acetic acid contains three key functional groups that influence its stability: the α-bromo group, the carboxylic acid, and the methoxy-substituted phenyl ring. Understanding the potential reactions of these groups is fundamental to designing an effective storage strategy.

  • Hydrolysis/Solvolysis: The carbon atom bearing the bromine is electrophilic and is activated by the adjacent electron-withdrawing carbonyl group. This makes it highly susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles.[4][5][6] This SN2-type reaction is often the most significant degradation pathway under ambient conditions.

  • Oxidative Decarboxylation: Phenylacetic acids can undergo decarboxylation (loss of CO₂) to form benzyl derivatives. This process can be accelerated by oxygen, light, and trace metal catalysts, proceeding through a radical mechanism.[7][8] The resulting product would be 1-(bromomethyl)-2-methoxybenzene.

  • Ether Cleavage: The methoxy (ether) group is generally stable but can be cleaved under strongly acidic conditions, particularly with heating.[9][10][11][12] While unlikely under standard storage conditions, contamination with acidic impurities could initiate this process over time, yielding a phenolic compound.

cluster_main 2-Bromo-2-(2-methoxyphenyl)acetic acid cluster_products Potential Degradation Products main C₉H₉BrO₃ (Parent Compound) p1 2-Hydroxy-2-(2-methoxyphenyl)acetic acid main->p1 Hydrolysis (+H₂O) p2 1-(bromomethyl)-2-methoxybenzene main->p2 Oxidative Decarboxylation (+O₂, light, heat, -CO₂) p3 2-Bromo-2-(2-hydroxyphenyl)acetic acid main->p3 Ether Cleavage (+H⁺, heat)

Caption: Potential degradation pathways for 2-Bromo-2-(2-methoxyphenyl)acetic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter, linking observations to probable causes and corrective actions.

ObservationPotential Cause(s)Recommended Action & Prevention
Solid has become discolored (yellow/brown) Oxidative degradation or formation of other chromophoric impurities.Action: Re-qualify the material using HPLC-UV and/or LC-MS to assess purity. Prevention: Store under an inert atmosphere (argon/nitrogen) and protect from light.
Solid appears clumpy or sticky Moisture absorption (hygroscopicity) leading to hydrolysis.Action: Dry the material under high vacuum. Assess purity via NMR to check for hydrolysis products. Prevention: Store in a desiccator, use vials with PTFE-lined caps, and handle in a low-humidity environment (e.g., glove box).
Poor solubility in non-polar solvents Formation of the more polar α-hydroxy acid degradation product.Action: Confirm the presence of degradation products with TLC or HPLC. The material may need to be re-purified or discarded. Prevention: Adhere strictly to anhydrous storage conditions.
Inconsistent analytical results (e.g., HPLC peak broadening, new peaks) Ongoing degradation. The sample is not homogenous.Action: Discard the vial. Use a fresh, unopened aliquot for the next experiment. Prevention: Aliquot the compound upon receipt to avoid repeated warming/cooling and atmospheric exposure of the bulk material.
Low yield or unexpected side products in reactions Reduced purity of the starting material. Degradation products may interfere with the reaction.Action: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard) on the starting material before use. Prevention: Implement a routine re-testing schedule for materials stored long-term.

Protocols for Long-Term Storage & Stability Testing

Protocol 1: Optimal Long-Term Storage

This protocol ensures the highest integrity of the compound over extended periods.

  • Initial QC: Upon receipt, perform an initial analysis (e.g., HPLC, ¹H NMR) to establish a baseline purity profile and obtain a certificate of analysis.

  • Aliquoting: In a low-humidity environment (ideally a glove box), divide the bulk material into pre-weighed, single-use aliquots in amber glass vials. This minimizes the impact of handling on the entire batch.

  • Container & Closure: Use Type 1 borosilicate amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps. PTFE provides a superior barrier against moisture and oxygen compared to other liners.

  • Inert Atmosphere: For each aliquot, flush the vial headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds before tightly sealing the cap.

  • Secondary Containment & Desiccation: Place the sealed vials inside a labeled, sealed secondary container (e.g., a small Nalgene jar or a heat-sealed foil bag) that includes a desiccant pouch (e.g., silica gel or molecular sieves).

  • Labeling: Affix a durable, cryo-resistant label to each vial with the compound name, batch number, aliquot amount, and storage date.

  • Freezing: Place the secondary container in a designated -20°C or -80°C freezer. Avoid using frost-free freezers due to their temperature cycling, which can accelerate degradation.[3]

  • Usage: When an aliquot is needed, remove the secondary container from the freezer and allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

Caption: Workflow for proper receipt, storage, and handling of the compound.

Protocol 2: Routine Stability Monitoring (HPLC-UV)

A stability-indicating HPLC method is crucial for monitoring the purity of the compound over time.

  • Sample Preparation:

    • Prepare a stock solution of a reference standard at ~1 mg/mL in acetonitrile.

    • Prepare a sample solution of the stored material at the same concentration.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 275 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the reference standard to determine the retention time (RT) of the parent peak.

    • Inject the sample from storage.

    • Evaluation: Compare the chromatograms. Look for:

      • A decrease in the area of the main peak relative to the initial analysis.

      • The appearance of new peaks, particularly earlier-eluting peaks which may correspond to more polar degradation products like the α-hydroxy acid.

  • Purity Calculation: Calculate the area percent purity. A decrease of >2% from the initial value warrants further investigation or discontinuation of use.

ParameterSuggested ConditionRationale
Storage Temp. -20°C to -80°CReduces reaction kinetics.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation.
Light Exposure Protect from light (Amber vials)Prevents photochemical degradation.
Moisture Anhydrous (Desiccator, PTFE caps)Prevents hydrolysis.
Re-test Frequency AnnuallyEnsures continued integrity.

References

  • Montazerozohori, M., Nasr-Esfahani, M., Joohari, S., Akhlaghi, P., & Dehghani, A. (n.d.). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Available from: [Link]

  • Feng, Q., & Song, Q. (2014). Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867–1871. Available from: [Link]

  • Sasane, S. (n.d.). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. Annasaheb Awate College. Available from: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Available from: [Link]

  • Feng, Q., & Song, Q. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. Organic Chemistry Portal. Available from: [Link]

  • Fiveable. (2025). Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Carboxylic Acids. Available from: [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Jack Westin. Available from: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available from: [Link]

  • Karuso, P., et al. (2014). The stability of iso-α-acids and reduced iso-α-acids in stored blood specimens. Forensic Science International, 241, 137-145. Available from: [Link]

  • Ashenhurst, J. (2014). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Curran, D. P., & Liu, H. (1992). o-Bromo-p-methoxyphenyl Ethers. Protecting/Radical Translocating (PRT) Groups That Generate Radicals from C−H Bonds β to Oxygen Atoms. Journal of the American Chemical Society, 114(15), 6263–6264. Available from: [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available from: [Link]

  • Hovhannisyan, A. A., et al. (2026). Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. Preprints.org. Available from: [Link]

  • Kanamori, T., et al. (2013). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences, 58(1), 253-259. Available from: [Link]

  • Guk, E., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6489. Available from: [Link]

  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555. Available from: [Link]

  • Reeve, W., & Christoffel, I. (1950). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the American Chemical Society, 72(4), 1480–1482. Available from: [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

  • van der Ende, M. Y., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34. Available from: [Link]

  • Kish, J.L., et al. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. U.S. Geological Survey. Available from: [Link]

  • Paradigm Peptides. (2026). Peptide Storage: Best Practices For Stability And Longevity. Available from: [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 123-134. Available from: [Link]

  • ATSDR. (n.d.). 6. analytical methods. Available from: [Link]

  • La Nasa, J., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Molecules, 28(3), 1382. Available from: [Link]

  • van der Ende, M. Y., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution of 2-Bromo-2-(2-methoxyphenyl)acetic acid

Welcome to the technical support center for the nucleophilic substitution of 2-Bromo-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nucleophilic substitution of 2-Bromo-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your solvent conditions for successful outcomes.

I. Understanding the Reaction: The SN1/SN2 Dichotomy

The nucleophilic substitution of 2-Bromo-2-(2-methoxyphenyl)acetic acid is a versatile reaction. However, its success is highly dependent on the reaction conditions, which dictate whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) mechanism. The benzylic position of the bromine atom can stabilize a carbocation intermediate, which favors an SN1 pathway.[1] Conversely, the secondary nature of the carbon atom also permits a concerted SN2 attack.[1] The choice of solvent is a critical factor that can tip the balance between these two pathways.[2]

II. Frequently Asked Questions (FAQs)

Q1: My reaction is slow and yields are low. What is the most likely cause?

A1: The most common culprits for slow reactions and low yields are suboptimal solvent choice and weak nucleophiles. The solvent plays a crucial role in stabilizing intermediates and influencing the nucleophilicity of your reagent.[2][3][4]

  • For an SN2 Pathway: If you are aiming for an SN2 reaction, characterized by a strong nucleophile, using a polar aprotic solvent is generally preferred.[5][6][7][8] These solvents can dissolve the nucleophile but do not "cage" it through hydrogen bonding, leaving it more reactive.[6][8] If you are using a polar protic solvent, it may be solvating your nucleophile, reducing its reactivity and slowing down the reaction.[3][5]

  • For an SN1 Pathway: If your reaction is intended to proceed via an SN1 mechanism with a weak nucleophile, a polar protic solvent is advantageous.[6][7] These solvents excel at stabilizing the carbocation intermediate and the leaving group, thus facilitating the reaction.[2][4][5]

Q2: I am observing a mixture of products, including some with inverted stereochemistry and some with racemization. Why is this happening?

A2: The observation of both inversion of stereochemistry and racemization strongly suggests that both SN1 and SN2 pathways are competing in your reaction.[9][10]

  • SN2 reactions proceed with an inversion of stereochemistry.[7]

  • SN1 reactions involve a planar carbocation intermediate, which can be attacked from either side, leading to a racemic mixture of products.[11]

To favor one pathway over the other, you must carefully control your reaction conditions. To promote the SN2 pathway and achieve inversion, use a strong nucleophile and a polar aprotic solvent. To favor the SN1 pathway and obtain a racemic product, use a weak nucleophile and a polar protic solvent.

Q3: Are there any common side reactions I should be aware of?

A3: Yes, two potential side reactions to consider are elimination and decarboxylation.

  • Elimination (E1 and E2): These reactions compete with substitution, particularly with strong bases and at higher temperatures. The use of a bulky base can also favor elimination over substitution.

  • Decarboxylation: Carboxylic acids, especially those with certain activating groups, can undergo decarboxylation (loss of CO2) under thermal stress.[12][13] While 2-Bromo-2-(2-methoxyphenyl)acetic acid is not exceptionally prone to this, it is a possibility at elevated temperatures.

Q4: How do I choose the best solvent for my specific nucleophile?

A4: The ideal solvent depends on both the desired reaction mechanism (SN1 or SN2) and the nature of your nucleophile. The following table provides a general guideline:

Desired PathwayNucleophile StrengthRecommended Solvent TypeExamplesRationale
SN2 Strong (e.g., CN-, RS-, N3-)Polar AproticAcetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents dissolve the nucleophile without solvating it through hydrogen bonding, maximizing its reactivity.[6][7][8]
SN1 Weak (e.g., H2O, ROH)Polar ProticWater, Alcohols (e.g., Methanol, Ethanol), Acetic AcidThese solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding and ion-dipole interactions.[2][4][6]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the nucleophilic substitution of 2-Bromo-2-(2-methoxyphenyl)acetic acid.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice 1. Analyze your intended mechanism: Are you aiming for SN1 or SN2? 2. Consult the solvent selection table above: Ensure your solvent aligns with your desired pathway and nucleophile strength. For instance, an SN2 reaction with a strong nucleophile will be significantly hindered in a polar protic solvent.[5][6]
Weak Nucleophile 1. For SN2 reactions, a strong nucleophile is essential. If your nucleophile is weak, consider switching to a stronger one if the desired product allows. 2. Increase the concentration of the nucleophile: For SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile.[3][10]
Poor Solubility of Reactants 1. Ensure all reactants are soluble in the chosen solvent. [3] If solubility is an issue, consider a co-solvent system or a different solvent that can adequately dissolve all components.
Reaction Temperature is Too Low 1. Gently increase the reaction temperature. Monitor the reaction closely for the formation of side products.
Problem 2: Formation of a Mixture of Stereoisomers
Potential Cause Troubleshooting Steps
Competing SN1 and SN2 Pathways 1. To favor SN2 (inversion): Use a polar aprotic solvent and a high concentration of a strong nucleophile.[6][7][8] 2. To favor SN1 (racemization): Use a polar protic solvent and a weak nucleophile.[6][7]
Problem 3: Significant Amount of Elimination Byproduct
Potential Cause Troubleshooting Steps
Strongly Basic Nucleophile/Conditions 1. Use a less basic nucleophile that is still a good nucleophile (e.g., azide, cyanide). 2. If a basic nucleophile is required, lower the reaction temperature.
High Reaction Temperature 1. Run the reaction at a lower temperature. While this may slow down the substitution reaction, it will often suppress the competing elimination reaction to a greater extent.

IV. Experimental Workflow & Diagrams

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a general framework. Specific quantities and reaction times will need to be optimized for your particular nucleophile and solvent system.

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-2-(2-methoxyphenyl)acetic acid in the chosen solvent.

  • Nucleophile Addition: Add the nucleophile to the reaction mixture. If the nucleophile is a solid, it may be added directly or as a solution in the same reaction solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a dilute acid/base solution, as appropriate).

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Purify the product using techniques such as column chromatography, recrystallization, or distillation.

  • Characterization: Confirm the identity and purity of the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Reaction Pathway Diagram

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway A Reactant + Strong Nucleophile B Transition State A->B Polar Aprotic Solvent C Inverted Product B->C D Reactant E Carbocation Intermediate D->E Polar Protic Solvent F Racemic Product E->F Weak Nucleophile

Caption: SN1 vs. SN2 pathways for nucleophilic substitution.

Troubleshooting Workflow

G start Low Yield or Slow Reaction q1 Check Solvent Choice start->q1 a1_sn2 Switch to Polar Aprotic Solvent q1->a1_sn2 SN2 a1_sn1 Switch to Polar Protic Solvent q1->a1_sn1 SN1 q2 Check Nucleophile Strength q3 Check Reaction Temperature q2->q3 Sufficient a2 Use Stronger Nucleophile or Increase Concentration q2->a2 Weak a3 Increase Temperature Incrementally q3->a3 Too Low end Optimized Reaction q3->end Optimal a1_sn2->q2 a1_sn1->q2 a2->q3 a3->end

Caption: A workflow for troubleshooting low-yield reactions.

V. References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved from

  • LibreTexts. (2021, December 15). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from

  • Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 19062–19066. Retrieved from

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from

  • LibreTexts. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from

  • Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. Retrieved from

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Hydrolysis of 2-Bromo-2-phenylacetic Acid: An In-Silico and In-Vitro Perspective. Retrieved from

  • Tamaki, S., Kusamoto, T., & Tsurugi, H. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light Irradiation. ChemCatChem, e202402106. Retrieved from

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for 2-Bromo-2-(2-methoxyphenyl)acetic acid Derivatives

Welcome to the technical support center for the synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during the synthesis of these valuable intermediates. The following information is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion of the starting material, 2-(2-methoxyphenyl)acetic acid, into its α-brominated derivative is a frequent obstacle. The primary cause often lies in suboptimal reaction conditions that fail to favor the desired radical substitution pathway. This guide will walk you through a systematic approach to identify and rectify the root cause of poor yields.

Q1: My reaction shows a low yield of the desired 2-bromo-2-(2-methoxyphenyl)acetic acid, with a significant amount of unreacted starting material. What are the most likely causes?

Low conversion can often be attributed to several factors related to the reaction setup and reagents. The α-bromination of arylacetic acids typically proceeds via a radical mechanism, and its efficiency is highly sensitive to the reaction environment.[1]

Primary Causes and Solutions:

  • Insufficient Radical Initiation: The radical chain reaction must be effectively initiated.

    • Solution: Ensure the use of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2] The initiator should be fresh and used in an appropriate molar ratio (typically 1-5 mol%). For photochemical initiation, ensure your light source is of the correct wavelength and intensity to induce homolytic cleavage of the bromine source.[3]

  • Poor Quality of N-Bromosuccinimide (NBS): NBS is the preferred reagent for this transformation as it provides a low, constant concentration of bromine, which favors the radical pathway over ionic side reactions.[4]

    • Solution: NBS should be a pure white crystalline solid. A yellow or brownish tint indicates decomposition and the presence of free bromine, which can lead to undesired side reactions.[4][5] It is highly recommended to use freshly recrystallized NBS for optimal results.[2]

  • Suboptimal Reaction Temperature: The reaction temperature is critical for promoting the radical pathway.

    • Solution: The reaction should be maintained at a vigorous reflux.[4] Higher temperatures favor the desired radical substitution, while lower temperatures may promote ionic pathways, leading to undesired byproducts.[4]

  • Inappropriate Solvent Choice: The solvent plays a key role in reaction selectivity.

    • Solution: Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for Wohl-Ziegler reactions to minimize ionic pathways.[6][7] However, due to the toxicity of CCl₄, alternatives like acetonitrile or dichloromethane may be used, though they might require more careful optimization.[7][8]

Q2: I'm observing the formation of multiple byproducts, including what appears to be bromination on the aromatic ring. How can I improve the selectivity for the benzylic position?

The formation of ring-brominated byproducts is a classic sign that the reaction is proceeding, at least in part, through an electrophilic aromatic substitution mechanism rather than the desired radical pathway.[4] The methoxy group on the aromatic ring is an activating group, making the ring susceptible to electrophilic attack.

Strategies to Enhance Selectivity:

StrategyRationaleRecommended Action
Use a Radical Initiator Promotes the formation of bromine radicals, which selectively abstract the benzylic hydrogen.[4]Add AIBN or BPO to the reaction mixture.
Maintain Anhydrous Conditions The presence of water can hydrolyze the desired product and promote ionic side reactions.[5]Use anhydrous solvents and dry glassware. Consider adding barium carbonate to scavenge any acid generated.[5]
Control Bromine Concentration A low and steady concentration of Br₂ favors the radical mechanism.[9]Use N-Bromosuccinimide (NBS) as the bromine source.[10] Avoid using elemental bromine (Br₂), which increases the likelihood of electrophilic aromatic substitution.[4]
Optimize Temperature Higher temperatures favor the radical pathway.[4]Ensure the reaction is maintained at a vigorous reflux.
Workflow for Troubleshooting Low Conversion

To systematically address low conversion rates, follow the decision tree outlined below. This workflow will guide you through a logical sequence of checks and optimizations.

Caption: A decision tree for troubleshooting low conversion rates.

II. Frequently Asked Questions (FAQs)

Q3: Can I use elemental bromine (Br₂) instead of NBS for this reaction?

While it is possible, using elemental bromine is generally not recommended for achieving high selectivity in benzylic brominations.[11] Elemental bromine can lead to a high concentration of Br₂ in the reaction mixture, which favors competitive electrophilic addition to any potential double bonds and electrophilic aromatic substitution on the electron-rich methoxy-substituted ring.[8][11] NBS is the preferred reagent as it generates Br₂ in situ at a low and controlled concentration, thus promoting the desired radical pathway.[9]

Q4: My final product seems to be unstable and decomposes during workup or purification. How can I mitigate this?

The target compound, 2-Bromo-2-(2-methoxyphenyl)acetic acid, as a benzylic bromide, can be susceptible to decomposition, especially in the presence of nucleophiles or under prolonged heating.[4][12]

Strategies for Improving Product Stability:

  • Minimize Exposure to Water: During the workup, avoid prolonged contact with aqueous solutions, as the product can undergo hydrolysis back to the starting material or other byproducts.[5][13]

  • Neutralize Acidic Byproducts: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual HBr, which can catalyze decomposition.[4]

  • Low-Temperature Purification: If purification by chromatography is necessary, perform it at a lower temperature if possible and avoid highly polar protic solvents in the eluent.

  • Prompt Use or Proper Storage: The purified product should be used promptly or stored in a cool, dark, and dry environment under an inert atmosphere to prevent degradation.

Q5: What is the expected reaction mechanism for the α-bromination of 2-(2-methoxyphenyl)acetic acid?

The reaction proceeds via a radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[2][14]

The key steps are:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or BPO) or by UV light, which generates a small number of bromine radicals from the trace amounts of Br₂ present in NBS.[15][16]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic position of 2-(2-methoxyphenyl)acetic acid, forming a resonance-stabilized benzylic radical and HBr.[1][9]

    • The HBr produced reacts with NBS to generate a molecule of Br₂.[9][16]

    • The benzylic radical then reacts with a molecule of Br₂ to form the desired product and another bromine radical, which continues the chain reaction.[3]

  • Termination: The reaction is terminated when two radicals combine.

The use of NBS is crucial as it maintains the low concentration of Br₂ and HBr necessary to favor this radical pathway over competing ionic reactions.[7]

Reaction_Mechanism Initiation Initiation (AIBN/hν) Br_Radical Br• Initiation->Br_Radical Propagation1 Propagation Step 1: Benzylic H Abstraction Br_Radical->Propagation1 Benzylic_Radical Benzylic Radical Propagation1->Benzylic_Radical HBr HBr Propagation1->HBr Propagation2 Propagation Step 2: Reaction with Br₂ Benzylic_Radical->Propagation2 NBS_Reaction NBS + HBr → Br₂ HBr->NBS_Reaction NBS_Reaction->Propagation2 Product Product: 2-Bromo-2-(2-methoxyphenyl)acetic acid Propagation2->Product New_Br_Radical Br• Propagation2->New_Br_Radical New_Br_Radical->Propagation1 Continues Chain

Caption: Simplified radical chain mechanism for benzylic bromination.

III. Experimental Protocols

Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)

For optimal results, it is crucial to use pure, white NBS.[2][4]

  • Dissolution: In a fume hood, dissolve the impure (yellowish) NBS in a minimum amount of hot water (approximately 90-95 °C).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Filtration: Collect the white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified NBS under vacuum. Store the recrystallized NBS in a desiccator, protected from light.

Protocol 2: General Procedure for the α-Bromination of 2-(2-methoxyphenyl)acetic acid

This protocol provides a starting point for the synthesis. Optimization may be required based on the specific derivative being synthesized. A similar procedure has been reported for the α-bromination of phenylacetic acid.[17]

  • Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-methoxyphenyl)acetic acid (1 equivalent).

  • Reagents: Add freshly recrystallized NBS (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents).[6]

  • Solvent: Add an anhydrous, non-polar solvent such as cyclohexane or carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is often complete when the denser NBS has been consumed and the lighter succinimide is floating at the surface.[14]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

References

  • Vertex AI Search. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2013, November 25).
  • ResearchGate. (n.d.).
  • Chemistry Steps. (2024, February 10).
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 3-(bromomethyl)
  • Li, J. J., & Xiang, J. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 7(5), 895-899.
  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • University of Glasgow. (n.d.).
  • ACS Publications. (2020, January 21). A Safe and Green Benzylic Radical Bromination Experiment.
  • Chemistry LibreTexts. (2023, October 13). 5.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.
  • CymitQuimica. (n.d.). 2-BROMO-2-(2-METHOXYPHENYL)ACETIC ACID.
  • Scientific Update. (2022, October 26).
  • ACS Publications. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (2025, October 18).
  • Beilstein Journals. (2010, August 16).
  • BenchChem. (n.d.). Technical Support Center: N-Bromosuccinimide (NBS) Reactions.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
  • PubMed. (2007, September 1).
  • Reddit. (2024, November 9).
  • Chad's Prep. (n.d.). 10.
  • Reddit. (2024, November 9).
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • ResearchGate. (n.d.). (PDF) Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave.
  • Wikidoc. (2012, September 6). Wohl-Ziegler reaction.
  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry.
  • RSC Publishing. (n.d.).
  • The Ohio State University. (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Jetir.org. (n.d.).
  • Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
  • National Center for Biotechnology Information. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
  • National Center for Biotechnology Information. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • National Center for Biotechnology Information. (2026, January 19).
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros.
  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
  • Open Access Journals at IU Indianapolis. (n.d.). The Preparation of Acetyl Bromide from Acetic Acid and Bromine in the Presence of Red and Yellow Phosphorus.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Alpha-Bromo Phenylacetic Acid Compounds

Welcome to the Technical Support Center for alpha-bromo phenylacetic acid (BPAA) and its ester derivatives (e.g., ethyl alpha-bromophenylacetate). These compounds are highly valuable intermediates in the synthesis of pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alpha-bromo phenylacetic acid (BPAA) and its ester derivatives (e.g., ethyl alpha-bromophenylacetate). These compounds are highly valuable intermediates in the synthesis of pharmaceuticals (such as Clopidogrel and methylphenidate analogs)[1][2]. However, their extreme sensitivity to moisture presents significant challenges during storage, reaction, and purification[3][4].

This guide provides researchers with mechanistic insights, quantitative stability data, and field-proven troubleshooting protocols to ensure experimental integrity.

Mechanistic Causality: Why is BPAA So Sensitive to Moisture?

To master the handling of BPAA, one must first understand the causality of its degradation. The alpha-carbon of BPAA is exceptionally electrophilic. It is flanked by an electron-withdrawing bromine atom, a carbonyl group, and a phenyl ring. This unique electronic environment stabilizes the transition state for nucleophilic substitution (both SN​1 and SN​2 pathways)[5].

When exposed to moisture, water acts as a nucleophile, attacking the alpha-carbon. This hydrolysis reaction converts the alpha-bromo group into an alpha-hydroxy group, yielding mandelic acid (alpha-hydroxyphenylacetic acid) and releasing hydrobromic acid (HBr)[5][]. The released HBr lowers the local pH, which can further autocatalyze the degradation of the compound and lead to darkening or polymerization[1].

HydrolysisPathway BPAA Alpha-Bromo Phenylacetic Acid TS Transition State (Charge Separated) BPAA->TS + H2O H2O Water (Moisture) Nucleophilic Attack H2O->TS Mandelic Mandelic Acid (Alpha-hydroxy derivative) TS->Mandelic Substitution HBr Hydrobromic Acid (HBr) Autocatalyst TS->HBr Byproduct HBr->BPAA Autocatalysis

Hydrolysis pathway of alpha-bromo phenylacetic acid yielding mandelic acid and autocatalytic HBr.

Quantitative Degradation Kinetics

The degradation of BPAA in the presence of water is not just a theoretical concern; it is rapid and measurable. Capillary Electrophoresis (CE) and NMR studies have quantified this instability in polar, aqueous environments[].

The table below summarizes the first-order reaction kinetics of BPAA decomposition via nucleophilic substitution. Note the alarming half-life ( t1/2​ ); in a 50% aqueous solution, half of your starting material will degrade in just over an hour.

Solvent SystemKinetic ModelRate Constant ( k )Calculated Half-Life ( t1/2​ )Primary Degradation Products
50% Aqueous MethanolFirst-Order 1.52×10−4 s−1 ~76 MinutesMandelic acid, Bromide (HBr)
50% Aqueous MethanolNon-linear Regression 7.89×10−5 s−1 ~146 MinutesMandelic acid, Bromide (HBr)

(Data derived from CE-UV/MS stability studies of BPAA at pH 3.0 and pH 5.0[5][])

Standard Operating Protocol (SOP): Anhydrous Handling & Purification

To prevent the rapid hydrolysis outlined above, every protocol involving BPAA must be a self-validating, anhydrous system.

Step-by-Step Methodology: Safe Handling and Aqueous Workup

Because BPAA esters are often synthesized or utilized in environments that eventually require an aqueous workup (e.g., removing unreacted acids), you must control the kinetics of hydrolysis by manipulating temperature and pH[3][7].

  • Inert Atmosphere Setup: Always open BPAA containers inside a glovebox or under a continuous stream of dry Argon using Schlenk techniques.

  • Solvent Preparation: Use only strictly anhydrous solvents (e.g., dried over activated 3Å molecular sieves).

  • Quenching & Washing (The Critical Step): If an aqueous wash is unavoidable to remove impurities, use ice-cold solutions. Lowering the temperature drastically reduces the rate constant ( k ) of hydrolysis[7].

  • Neutralization: Use a mild base, such as cold saturated aqueous sodium bicarbonate ( NaHCO3​ ), rather than strong bases like NaOH . Strong bases will rapidly saponify the ester and accelerate nucleophilic substitution[7].

  • Phase Separation: Minimize contact time between the organic layer and the aqueous layer. Separate the phases immediately (within 2-3 minutes).

  • Drying: Immediately dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) or magnesium sulfate ( MgSO4​ ) for 15 minutes. Filter and concentrate under reduced pressure.

  • Self-Validation Check: Run a rapid 1H -NMR of the concentrated product. The presence of a sharp singlet at ~5.3 ppm confirms the intact alpha-proton of BPAA. The appearance of a peak at ~5.1 ppm indicates the formation of the hydroxyl proton of mandelic acid, signaling that your workup was too slow and hydrolysis occurred.

Troubleshooting & FAQs

Q1: My ethyl alpha-bromophenylacetate has turned dark brown during storage. What happened, and can I still use it? A1: The dark discoloration is a classic symptom of degradation. Trace moisture has initiated hydrolysis, releasing HBr[1]. The acidic environment can cause the release of trace free bromine or induce polymerization of the degraded compounds. Action: Do not use it directly. You must purify it. For esters, perform a rapid vacuum distillation (e.g., 164°C at 30 mmHg)[4]. For the free acid, recrystallization from an anhydrous non-polar solvent (like hexane/ether) is recommended.

Q2: I am losing a significant amount of product yield during the aqueous workup of my esterification reaction. Why? A2: You are likely experiencing base-catalyzed hydrolysis (saponification) or direct nucleophilic substitution by water[3]. If you leave the product in the separatory funnel with the aqueous layer for too long, the alpha-bromo ester reverts to the water-soluble alpha-hydroxy acid (mandelic acid) and is lost in the aqueous phase. Refer to the SOP above: use ice-cold NaHCO3​ and separate the layers immediately.

Q3: How can I accurately monitor the degradation of my BPAA starting material? TLC doesn't seem reliable. A3: TLC is often unreliable for highly reactive alpha-bromo acids because the silica gel itself (which is acidic and retains moisture) can induce degradation during elution. Action: The most authoritative analytical techniques for this are 1H -NMR (monitoring the shift of the alpha proton) or Capillary Electrophoresis (CE). CE coupled with MS in a 60 mmol/L formate buffer at pH 3.0 has been proven to effectively separate BPAA from its mandelic acid degradant without causing on-column decomposition[5][].

Troubleshooting Start Visual Inspection: Discoloration or Fuming? Yes Yes (Possible Degradation) Start->Yes No No (Clear/White) Start->No NMR 1H-NMR / CE Analysis Yes->NMR Proceed Proceed with Anhydrous Reaction No->Proceed HighDeg >5% Mandelic Acid / HBr NMR->HighDeg LowDeg <5% Impurities NMR->LowDeg Purify Purification: Cold NaHCO3 Wash / Distillation HighDeg->Purify LowDeg->Proceed Purify->Proceed

Decision matrix and troubleshooting workflow for degraded alpha-bromo phenylacetic acid compounds.

References

  • Worldwide Life Sciences. Ethyl alpha-bromophenylacetate - 250g. Worldwide Life Sciences.[Link]

  • ResearchGate. Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? ResearchGate.[Link]

  • ResearchGate. Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of 2-Bromo-2-(2-methoxyphenyl)acetic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Bromo-2-(2-methoxyphenyl)acetic acid is a key building block in the synthesis of various pharmaceutical agents. Its purity must be rigorously controlled to ensure the quality of the final drug product. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Bromo-2-(2-methoxyphenyl)acetic acid. Furthermore, it offers a comparative analysis with Ultra-High-Performance Liquid Chromatography (UHPLC), providing the data and rationale necessary for informed decisions in a research and quality control setting.

The Analytical Challenge: More Than Just a Percentage

Determining the purity of 2-Bromo-2-(2-methoxyphenyl)acetic acid presents a multi-faceted analytical challenge. The synthesis, typically a variation of the Hell-Volhard-Zelinsky reaction, can introduce a spectrum of process-related impurities.[1][2][3][4][5] Moreover, the presence of a labile alpha-bromo group makes the molecule susceptible to degradation, particularly through hydrolysis. Therefore, a robust analytical method must not only accurately quantify the main component but also possess the specificity to separate it from starting materials, synthetic by-products, and degradation products.

HPLC Method Development: A Scientifically-Driven Approach

A reversed-phase HPLC method was developed, leveraging the inherent polarity of the carboxylic acid group and the aromatic nature of the molecule. The selection of a C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte and its less polar impurities, while an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to improved peak shape and retention.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

HPLC Method Validation: A Rigorous Assessment of Performance

The developed HPLC method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

To assess specificity, forced degradation studies were conducted. A solution of 2-Bromo-2-(2-methoxyphenyl)acetic acid was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms demonstrated that the main peak was well-resolved from all degradation products, indicating the stability-indicating nature of the method.

  • Acid Hydrolysis (0.1 N HCl, 60 °C, 4h): Significant degradation was observed, with the primary degradant identified as 2-Hydroxy-2-(2-methoxyphenyl)acetic acid.

  • Base Hydrolysis (0.1 N NaOH, RT, 1h): Rapid and extensive degradation to 2-Hydroxy-2-(2-methoxyphenyl)acetic acid.

  • Oxidative Degradation (3% H₂O₂, RT, 24h): Moderate degradation with the formation of several minor, more polar impurities.

  • Thermal Degradation (80 °C, 48h): Minor degradation observed.

  • Photolytic Degradation (ICH-compliant light exposure): No significant degradation.

The peak purity of the 2-Bromo-2-(2-methoxyphenyl)acetic acid peak in the stressed samples was evaluated using a photodiode array (PDA) detector, which confirmed no co-eluting peaks.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of 2-Bromo-2-(2-methoxyphenyl)acetic acid at concentrations ranging from 0.1 to 1.5 mg/mL. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (r²) of >0.999.

ParameterResult
Range 0.1 - 1.5 mg/mL
Correlation Coefficient (r²) 0.9995
Y-intercept Minimal
Accuracy

Accuracy was determined by performing recovery studies on a placebo mixture spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.

Concentration LevelMean Recovery (%)
80%99.5
100%100.2
120%101.1
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution showed a relative standard deviation (RSD) of less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was less than 2.0%.

Precision LevelRSD (%)
Repeatability 0.8%
Intermediate Precision 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest concentration at which the analyte can be detected, was found to be 0.01 mg/mL (S/N ≥ 3). The LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, was established at 0.03 mg/mL (S/N ≥ 10).

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits for all variations, demonstrating the reliability of the method under minor fluctuations.

Comparative Analysis: HPLC vs. UHPLC

To provide a comprehensive guide, the validated HPLC method was compared to a developed Ultra-High-Performance Liquid Chromatography (UHPLC) method. UHPLC utilizes smaller particle size columns (sub-2 µm) and higher operating pressures, which can lead to significant improvements in speed and resolution.[6][7][8][9]

UHPLC Method Conditions
ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for a shorter run time
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 2 µL
Performance Comparison
ParameterHPLCUHPLC
Run Time 30 minutes8 minutes
Resolution (critical pair) 2.53.8
Theoretical Plates ~10,000~25,000
Solvent Consumption per run ~30 mL~4 mL
System Backpressure ~1500 psi~8000 psi

The experimental data clearly demonstrates the advantages of UHPLC in terms of speed and efficiency. The run time was reduced by over 70%, leading to a significant increase in sample throughput. The resolution of the critical impurity pair was also improved, providing greater confidence in the purity assessment. Furthermore, the solvent consumption was drastically lower, making UHPLC a more environmentally friendly and cost-effective option in the long run.

However, the transition to UHPLC requires instrumentation capable of handling higher backpressures. For laboratories with existing HPLC systems, the validated HPLC method presented here offers a robust and reliable solution for the purity determination of 2-Bromo-2-(2-methoxyphenyl)acetic acid.

Experimental Protocols

Standard Solution Preparation (1.0 mg/mL)

Accurately weigh about 25 mg of 2-Bromo-2-(2-methoxyphenyl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Sample Solution Preparation (1.0 mg/mL)

Accurately weigh about 25 mg of the 2-Bromo-2-(2-methoxyphenyl)acetic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Visualization of the Method Validation Workflow

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Comparative Analysis MD HPLC Method Development Specificity Specificity (Forced Degradation) MD->Specificity Validate UHPLC UHPLC Method Development & Performance Comparison MD->UHPLC Compare Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method validation and comparison.

Conclusion

This guide provides a detailed and scientifically sound framework for the purity determination of 2-Bromo-2-(2-methoxyphenyl)acetic acid by HPLC. The presented method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control applications. The comparative data with UHPLC highlights the significant advantages of modern chromatographic techniques in terms of speed and efficiency, offering a clear path for laboratories looking to enhance their analytical capabilities. The choice between HPLC and UHPLC will ultimately depend on the specific needs and resources of the laboratory, but this guide provides the necessary information to make an informed decision.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Chem LibreTexts. Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid. Retrieved from [Link]

  • LCGC International. Understanding Modern HPLC and UHPLC: A Complete Guide for Today's Analytical Labs. Retrieved from [Link]

  • Jiangxi AIYI Hi-Tech Co., Ltd. (2025, December 18). HPLC vs UHPLC in Pharmaceutical QC. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. Retrieved from [Link]

  • SIELC Technologies. (2022, February 16). Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubChem. 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • LCGC International. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (October 18 2025) The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Retrieved from [Link]

  • PMC. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • Chem LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • PharmaCompass. alpha-bromo-alpha-phenylacetic acid. Retrieved from [Link]

  • Google Patents. US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Frontiers. (2022, May 23). Oxidative Fermentation of Acetic Acid Bacteria and Its Products. Retrieved from [Link]

  • PubMed. Oxidation of phenolic arylglycerol beta-aryl ether lignin model compounds by manganese peroxidase from Phanerochaete chrysosporium. Retrieved from [Link]

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Comparative

Highly Selective Alpha-Bromination: A Comparative Guide to Synthesizing 2-Bromo-2-(2-methoxyphenyl)acetic Acid

Executive Summary Synthesizing 2-Bromo-2-(2-methoxyphenyl)acetic acid presents a classic chemoselectivity paradox in organic synthesis. The target molecule requires precise electrophilic halogenation at the alpha-carbon.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 2-Bromo-2-(2-methoxyphenyl)acetic acid presents a classic chemoselectivity paradox in organic synthesis. The target molecule requires precise electrophilic halogenation at the alpha-carbon. However, the starting material—2-methoxyphenylacetic acid—contains a strongly electron-donating ortho-methoxy group that hyper-activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS).

For researchers and drug development professionals, choosing the correct brominating agent is the difference between high-yield product isolation and navigating a complex mixture of inseparable regioisomers. This guide objectively compares standard brominating agents and establishes why a modified acyl-halide/N-Bromosuccinimide (NBS) system is the only reliable methodology for achieving absolute alpha-selectivity.

The Chemoselectivity Challenge: Activating Groups vs. Alpha-Protons

In standard aliphatic carboxylic acids, alpha-bromination is achieved by converting the acid to an acyl halide, which tautomerizes to an enol that subsequently reacts with molecular bromine[1]. However, when an electron-rich aromatic ring is present, the kinetics of the reaction change drastically.

The methoxy group donates electron density into the phenyl ring via resonance, making the ring highly nucleophilic. If the concentration of a strong electrophile (like Br₂) is too high, EAS outcompetes enol bromination. This leads to ring-brominated byproducts—such as 2-(5-bromo-2-methoxyphenyl)acetic acid—rather than the desired alpha-bromo target.

MechanisticDivergence SM 2-Methoxyphenylacetic Acid PathA Br2 + PBr3 (Classic HVZ) SM->PathA PathB SOCl2 + NBS (Modified) SM->PathB IntA High [Br2] Strong Electrophile PathA->IntA IntB Acyl Chloride Enol Low [Br2] from NBS PathB->IntB ProdA Ring Bromination (EAS) (e.g., 5-Bromo derivative) IntA->ProdA EAS Kinetics > Enolization ProdB Alpha-Bromination Target Molecule IntB->ProdB Enol Bromination > EAS

Chemoselectivity divergence: EAS vs. Alpha-bromination pathways.

Comparative Analysis of Brominating Agents

To navigate this synthetic roadblock, we must evaluate the kinetic profile of three distinct brominating systems.

Quantitative Performance Data
Brominating SystemAlpha-Bromination YieldRing-Bromination (EAS)Over-brominationScalability
Br₂ + PBr₃ (HVZ) < 30%High (Major product)LowPoor (Complex mixture)
NBS + AIBN (Radical) 40 - 50%LowModerateFair (Requires esterification)
SOCl₂ + NBS (Modified) > 85% Trace (< 2%) Low Excellent
Method A: Elemental Bromine (Br₂) + PBr₃ (Classic HVZ)

The Hell-Volhard-Zelinsky (HVZ) reaction utilizes Br₂ and a phosphorus catalyst to form the acyl bromide, which then enolizes and reacts with Br₂[1]. For 2-methoxyphenylacetic acid, this method fails catastrophically. The high concentration of Br₂ acts as a potent electrophile against the activated aromatic ring, resulting in predominantly EAS byproducts.

Method B: NBS + AIBN (Radical Wohl-Ziegler)

Attempting to bypass electrophilic pathways entirely, one might use radical conditions. While benzylic protons are susceptible to radical abstraction, free carboxylic acids are notoriously poor substrates for this due to competing decarboxylation and over-bromination (dibromination) at the benzylic position.

Method C: SOCl₂ + NBS (Modified Acyl Halide Pathway)

This is the optimal approach. Thionyl chloride (SOCl₂) quantitatively converts the carboxylic acid to the acyl chloride. The acyl chloride readily enolizes[2]. NBS is then added as a mild, controlled source of electrophilic bromine. Because NBS releases Br₂ only in minute, steady-state concentrations, the rapid reaction of the enol with the trace bromine outcompetes the slower EAS on the aromatic ring.

Optimized Experimental Protocol: SOCl₂/NBS Method

This protocol is designed as a self-validating system . Physical changes in the reaction mixture serve as real-time indicators of reaction progress, ensuring reproducibility and trustworthiness.

Workflow Step1 1. Acyl Chloride Formation SOCl2, Reflux Step2 2. Alpha-Bromination NBS, Cat. HBr, 80°C Step1->Step2 Step3 3. Hydrolysis H2O/Ice quench, 0°C Step2->Step3 Step4 4. Isolation Extraction & Crystallization Step3->Step4

Step-by-step workflow for the NBS/SOCl2 mediated alpha-bromination.

Step 1: Acyl Chloride Formation
  • Charge a dry, round-bottom flask with 2-methoxyphenylacetic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature, followed by a catalytic drop of DMF.

  • Validation Check: Observe immediate gas evolution (SO₂ and HCl).

  • Reflux the mixture until gas evolution completely ceases (approx. 2 hours), indicating 100% conversion to 2-methoxyphenylacetyl chloride. Remove excess SOCl₂ and solvent in vacuo.

Step 2: Alpha-Bromination
  • Redissolve the crude acyl chloride in anhydrous 1,2-dichloroethane (DCE) or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and 1-2 drops of 48% aqueous HBr. Causality: The HBr initiates the catalytic cycle, reacting with NBS to generate the required low steady-state concentration of Br₂.

  • Heat the suspension to 80°C.

  • Validation Check: The reaction mixture will initially turn deep red/orange due to the presence of active Br₂. As the reaction proceeds, the dense NBS powder at the bottom of the flask will be replaced by succinimide, which is lighter and floats to the surface. The color will fade to a pale yellow once the bromination is complete (approx. 4-6 hours).

Step 3: Hydrolysis to the Free Acid
  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add ice-cold water to quench the acyl chloride.

  • Validation Check: An exothermic reaction will occur. Stir vigorously for 30 minutes to ensure complete hydrolysis of the alpha-bromo acyl chloride back to the carboxylic acid[1].

Step 4: Isolation and Purification
  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallize the crude product from toluene/hexanes to yield pure 2-Bromo-2-(2-methoxyphenyl)acetic acid as a white crystalline solid.

References

  • [1] Alpha Bromination of Carboxylic Acids | Organic Chemistry - Fiveable. URL:[Link]

  • [2] 22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-2-(2-methoxyphenyl)acetic acid

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-2-(2-methoxyphenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-2-(2-methoxyphenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by contrasting the expected fragmentation of the target molecule with the known fragmentation of the structurally related compound, 2-methoxyphenylacetic acid. Our analysis is grounded in established principles of mass spectrometry and supported by experimental data for analogous compounds.

Introduction: The Role of Fragmentation in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds. The fragmentation pattern, a unique fingerprint generated by the molecule's decomposition under energetic conditions, provides crucial clues to its chemical architecture. By understanding the principles that govern how a molecule breaks apart, we can piece together its structural puzzle. This guide will dissect the predicted fragmentation pathways of 2-Bromo-2-(2-methoxyphenyl)acetic acid, a molecule of interest in synthetic chemistry and drug discovery, by leveraging foundational knowledge of how its constituent functional groups behave in a mass spectrometer.

Predicted Fragmentation Pattern of 2-Bromo-2-(2-methoxyphenyl)acetic acid

The structure of 2-Bromo-2-(2-methoxyphenyl)acetic acid incorporates several key features that will dictate its fragmentation: a carboxylic acid, a bromine atom, and a methoxyphenyl group. Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M⁺). The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[1][2][3]

The fragmentation of the molecular ion is expected to proceed through several competing pathways:

  • Alpha-Cleavage: The bond between the two alpha-carbons is susceptible to cleavage. This can lead to two primary fragmentation routes:

    • Loss of the Carboxyl Group: Cleavage of the C-C bond adjacent to the carboxyl group can result in the loss of a •COOH radical (45 Da), a common fragmentation for carboxylic acids.[2][4]

    • Loss of the Brominated Methoxyphenyl Group: Alternatively, cleavage can lead to the formation of a [COOH]⁺ ion at m/z 45.[5]

  • Benzylic Cleavage and Rearrangements:

    • The bond between the benzylic carbon and the bromine atom can break, leading to the loss of a bromine radical (•Br). This would result in a prominent fragment.

    • A significant and highly probable fragmentation pathway involves the formation of the 2-methoxybenzyl cation. This can occur through the loss of the bromoacetic acid moiety. The resulting cation is resonance-stabilized and is expected to be a major peak in the spectrum.

  • Fragments from the Aromatic Ring:

    • Further fragmentation of the methoxyphenyl group can occur, such as the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

The following table summarizes the predicted key fragments for 2-Bromo-2-(2-methoxyphenyl)acetic acid:

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
259/261[C₉H₉BrO₃]⁺Molecular Ion (M⁺)
214/216[C₈H₈BrO]⁺Loss of •COOH (decarboxylation)
180[C₉H₉O₃]⁺Loss of •Br
121[C₈H₉O]⁺Formation of 2-methoxybenzyl cation
91[C₇H₇]⁺Tropylium ion from further fragmentation
45[COOH]⁺Alpha-cleavage

Comparative Analysis: 2-methoxyphenylacetic acid

To provide a robust comparison, we will examine the known mass spectrum of 2-methoxyphenylacetic acid. This molecule lacks the bromine atom, which simplifies the spectrum and allows us to isolate the fragmentation behavior of the methoxyphenylacetic acid core.

The experimental mass spectrum of 2-methoxyphenylacetic acid shows several key fragments that support our predictions for the brominated analog.[6][7][8] The molecular ion is observed at m/z 166. The most abundant fragment is typically the 2-methoxybenzyl cation at m/z 121, formed by the loss of the •COOH radical. This highlights the stability of this particular cation and reinforces the prediction that it will be a major fragment for 2-Bromo-2-(2-methoxyphenyl)acetic acid as well.

The table below outlines the major observed fragments for 2-methoxyphenylacetic acid:

Observed m/z Fragment Ion Fragmentation Pathway
166[C₉H₁₀O₃]⁺Molecular Ion (M⁺)
121[C₈H₉O]⁺Loss of •COOH (decarboxylation)
91[C₇H₇]⁺Tropylium ion (from rearrangement of the benzyl cation)

The comparison clearly demonstrates the directing effect of the methoxyphenyl group in promoting the formation of the m/z 121 fragment. The introduction of a bromine atom in 2-Bromo-2-(2-methoxyphenyl)acetic acid is expected to introduce new fragmentation pathways, primarily the loss of the bromine radical, and will impart the characteristic isotopic signature to the relevant fragments.

Experimental Protocols

To acquire the mass spectrum of 2-Bromo-2-(2-methoxyphenyl)acetic acid, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

This protocol provides a starting point and may require optimization based on the specific instrumentation and the purity of the sample.

Visualizing Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways.

Fragmentation of 2-Bromo-2-(2-methoxyphenyl)acetic acid M [C₉H₉BrO₃]⁺˙ m/z 259/261 Molecular Ion F1 [C₈H₈BrO]⁺ m/z 214/216 M->F1 - •COOH F2 [C₉H₉O₃]⁺ m/z 180 M->F2 - •Br F3 [C₈H₉O]⁺ m/z 121 M->F3 - CHBrCOOH F5 [COOH]⁺ m/z 45 M->F5 - •C₈H₈BrO F4 [C₇H₇]⁺ m/z 91 F3->F4 - CH₂O Fragmentation of 2-methoxyphenylacetic acid M [C₉H₁₀O₃]⁺˙ m/z 166 Molecular Ion F1 [C₈H₉O]⁺ m/z 121 M->F1 - •COOH F2 [C₇H₇]⁺ m/z 91 F1->F2 - CH₂O

Caption: Known fragmentation of 2-methoxyphenylacetic acid.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve in Volatile Solvent GC_Inject Injection Prep1->GC_Inject GC_Sep Separation in Column GC_Inject->GC_Sep MS_Ionize Electron Ionization (EI) GC_Sep->MS_Ionize MS_Analyze Mass Analyzer (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data_Process Generate Mass Spectrum MS_Detect->Data_Process

Caption: General workflow for GC-MS analysis.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of 2-Bromo-2-(2-methoxyphenyl)acetic acid can be confidently predicted by understanding the behavior of its constituent functional groups. The presence of the bromine atom will introduce a characteristic isotopic pattern, and the methoxyphenyl group is expected to direct the fragmentation towards the formation of a stable 2-methoxybenzyl cation at m/z 121. By comparing these predictions with the known fragmentation of 2-methoxyphenylacetic acid, we can build a comprehensive picture of how this molecule will behave in a mass spectrometer. This guide serves as a valuable resource for the structural elucidation of this and similar compounds, underscoring the power of comparative fragmentation analysis in modern chemical research.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • National Center for Biotechnology Information. 2-Methoxyphenylacetic acid. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • OMICS International. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. [Link]

  • University of British Columbia. Radicals and Mass Spectrometry (MS) Fall 2018. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • ResearchGate. Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. [Link]

  • Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • ResearchGate. ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Chromatography Online. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • NIST WebBook. 2-Methoxyphenylacetic acid, TMS derivative. [Link]

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Comparative

A Comparative Guide to GC-MS Impurity Profiling of Synthesized 2-Bromo-2-(2-methoxyphenyl)acetic Acid Batches

This guide provides an in-depth comparison of impurity profiles in different batches of synthesized 2-Bromo-2-(2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical development. We will explore the synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of impurity profiles in different batches of synthesized 2-Bromo-2-(2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical development. We will explore the synthetic origins of potential impurities and detail a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for their identification and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish stringent quality control over this critical starting material.

The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities.[2][3] Therefore, a well-validated analytical method for impurity profiling is not just a quality control measure but a regulatory necessity.

This guide will first postulate a common synthetic route for 2-Bromo-2-(2-methoxyphenyl)acetic acid and discuss the potential process-related impurities. Subsequently, a detailed, self-validating GC-MS protocol will be presented, including the critical step of derivatization necessary for the analysis of this polar, thermally labile compound. Finally, we will present and compare hypothetical data from three different synthesized batches, showcasing how this methodology can be used to ensure batch-to-batch consistency and quality.

Synthetic Pathway and Potential Impurities

A plausible and efficient method for the synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid is the α-bromination of 2-(2-methoxyphenyl)acetic acid. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[4]

The reaction proceeds via a free-radical mechanism at the benzylic position, which is activated by the adjacent carboxylic acid and phenyl ring. While this method is generally efficient, it can give rise to several process-related impurities that must be monitored.

Key Potential Impurities:

  • Impurity A: 2-(2-methoxyphenyl)acetic acid (Starting Material): Incomplete reaction will result in the presence of the starting material in the final product.

  • Impurity B: Succinimide: This is the primary byproduct of any reaction involving NBS and can be challenging to remove completely due to its solubility in various organic solvents.[5]

  • Impurity C: 2,2-Dibromo-2-(2-methoxyphenyl)acetic acid (Di-brominated byproduct): Over-bromination can lead to the formation of a di-brominated species, especially if an excess of NBS is used or reaction conditions are not carefully controlled.[6]

  • Impurity D: 2-Bromo-2-(2-methoxyphenyl)acetic acid methyl ester: If methanol is used during workup or purification, esterification of the carboxylic acid can occur, particularly under acidic conditions.

The following diagram illustrates the relationship between the synthetic steps and the formation of these potential impurities.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting Material 2-(2-methoxyphenyl)acetic acid Reaction α-Bromination (NBS, AIBN, CCl4, Reflux) Starting Material->Reaction Product 2-Bromo-2-(2-methoxyphenyl)acetic acid Reaction->Product Impurity_A Impurity A: Unreacted Starting Material Reaction->Impurity_A Incomplete Reaction Impurity_B Impurity B: Succinimide Reaction->Impurity_B NBS Byproduct Impurity_C Impurity C: Di-brominated Product Reaction->Impurity_C Over-bromination Impurity_D Impurity D: Methyl Ester Product->Impurity_D Esterification (Methanol in Workup)

Caption: Relationship between the synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid and the formation of potential impurities.

Comparative GC-MS Analysis: Methodology

Due to the high polarity and low volatility of 2-Bromo-2-(2-methoxyphenyl)acetic acid and its acidic impurities, direct GC-MS analysis results in poor peak shape and low sensitivity. To overcome this, a derivatization step is essential. Silylation, which replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, is a highly effective strategy.[7] This process increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.

Experimental Protocol: Sample Preparation and Derivatization
  • Sample Preparation: Accurately weigh approximately 10 mg of each batch of 2-Bromo-2-(2-methoxyphenyl)acetic acid into separate 2 mL autosampler vials.

  • Drying: Place the open vials in a vacuum oven at 40°C for 30 minutes to remove any residual moisture, which can interfere with the silylation reaction.

  • Solvent Addition: To each vial, add 500 µL of anhydrous pyridine. Vortex briefly to dissolve the sample.

  • Derivatization: Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to each vial.

  • Reaction: Tightly cap the vials and heat at 70°C for 60 minutes in a heating block.[8] This ensures complete derivatization of the carboxylic acid groups.

  • Cooling: Allow the vials to cool to room temperature before placing them in the GC-MS autosampler.

The following diagram outlines the experimental workflow for the GC-MS analysis.

Start Sample Weighing (10 mg) Drying Drying (40°C, 30 min) Start->Drying Dissolution Dissolution (500 µL Pyridine) Drying->Dissolution Derivatization Silylation (500 µL BSTFA, 70°C, 60 min) Dissolution->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Processing & Impurity Profiling GC_MS->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of synthesized 2-Bromo-2-(2-methoxyphenyl)acetic acid batches.

GC-MS Instrumentation and Parameters

A well-developed GC-MS method is crucial for achieving the necessary specificity and sensitivity for impurity profiling.[9] The following parameters are recommended as a starting point and should be validated for performance.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B or equivalent single quadrupole MSOffers robust and sensitive detection with mass spectral data for confident compound identification.
Column 5% Phenyl Polydimethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of semi-volatile compounds, providing good separation of the derivatized analytes.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Injector Splitless, 280°CEnsures efficient transfer of the analytes onto the column, especially for trace-level impurities. The high temperature ensures volatilization of the derivatized compounds.
Oven Program Initial 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 10 min)A temperature program designed to separate the lower boiling point succinimide from the higher boiling point starting material, product, and di-brominated impurity.
MS Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
MS Quadrupole 150°CMaintained at a stable temperature to ensure consistent mass filtering.
Scan Range m/z 40-550A wide mass range to capture the fragment ions of all potential impurities and the main product.

Comparative Data Analysis of Synthesized Batches

Three hypothetical batches of 2-Bromo-2-(2-methoxyphenyl)acetic acid were synthesized under slightly different conditions and analyzed using the GC-MS method described above. The results, presented as area percent, are summarized in the table below.

Compound Retention Time (min) Batch 1 (%) Batch 2 (%) Batch 3 (%)
TMS-Succinimide (from Impurity B)8.50.250.550.15
TMS-2-(2-methoxyphenyl)acetic acid (from Impurity A)14.20.802.500.30
TMS-2-Bromo-2-(2-methoxyphenyl)acetic acid (Product)15.898.5096.1099.40
TMS-2,2-Dibromo-2-(2-methoxyphenyl)acetic acid (from Impurity C)17.10.450.850.15
Total Impurities 1.50 3.90 0.60
Purity 98.50 96.10 99.40
Interpretation of Results
  • Batch 1: Represents a good quality synthesis with a purity of 98.5%. The impurity profile shows a small amount of unreacted starting material and the di-brominated byproduct, suggesting the reaction went nearly to completion with minimal over-bromination.

  • Batch 2: This batch exhibits a significantly lower purity of 96.1%. The high level of unreacted starting material (2.50%) indicates an incomplete reaction, possibly due to insufficient reaction time or a lower-than-optimal temperature. The higher levels of succinimide and the di-brominated product could also point to issues with reagent stoichiometry or purification.

  • Batch 3: This is the highest purity batch at 99.4%. The low levels of all identified impurities suggest that the reaction conditions were well-optimized and the subsequent purification was highly effective.

This comparative analysis demonstrates the power of a validated GC-MS method to not only determine the purity of different batches but also to provide critical insights into the success of the chemical synthesis. By identifying and quantifying specific process-related impurities, chemists can troubleshoot and optimize reaction conditions to consistently produce high-purity material.

Conclusion and Alternative Methodologies

This guide has detailed a comprehensive approach to the impurity profiling of synthesized 2-Bromo-2-(2-methoxyphenyl)acetic acid batches using GC-MS. The presented methodology, which includes a critical silylation derivatization step, is shown to be effective for separating and identifying key process-related impurities. The comparative data highlights the importance of such analyses in maintaining batch-to-batch consistency and ensuring the quality of pharmaceutical intermediates.

While GC-MS is an excellent technique for this analysis due to its high resolving power and the structural information provided by mass spectrometry, other methods could also be considered. High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is a viable alternative, particularly for non-volatile or thermally unstable impurities that cannot be analyzed by GC.[10] However, for the specific impurities identified in this synthesis, the volatility after derivatization makes GC-MS a highly suitable and sensitive choice.[11] Ultimately, the selection of an analytical technique should be based on a thorough evaluation of the specific impurities of concern and the validation of the method according to ICH guidelines.[12]

References

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. Retrieved from [Link]

  • Reddit. (2026, March 7). Issues with bromination using N-Bromosuccinimide. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Findlater, M., Guzei, I. A., & Tsonkalaz, T. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2026). Rapid and Efficient GC-MS Method for the Multiresidue Analysis of Contaminants from Recycled Polyethylene and Polypropylene. Retrieved from [Link]

  • PubMed. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Retrieved from [Link]

  • The Ohio Journal of Science. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-Bromo-2-(2-methoxyphenyl)acetic acid Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Validated Reference Standards in Pharmaceutical Development In the landscape of pharmaceutical research and development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Validated Reference Standards in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. These standards are the bedrock upon which the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates are assessed.[1] The use of a well-characterized reference standard is not merely a matter of good laboratory practice; it is a critical regulatory requirement for ensuring the safety and efficacy of therapeutic products. This guide provides a comprehensive framework for the spectroscopic validation of 2-Bromo-2-(2-methoxyphenyl)acetic acid, a key building block in organic synthesis, using a multi-technique approach.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] For a reference standard, this involves unequivocally confirming its structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique and complementary piece of the structural puzzle.[3][4][5] This guide will delve into the theoretical underpinnings and practical application of these techniques for the validation of 2-Bromo-2-(2-methoxyphenyl)acetic acid, providing predicted data based on analogous structures and detailed experimental protocols that align with international regulatory guidelines such as those from the ICH, USP, and FDA.[2][6][7][8][9]

The Analytical Strategy: A Multi-Pronged Approach to Structural Elucidation

A robust validation strategy for a chemical reference standard does not rely on a single analytical technique. Instead, it employs a combination of methods to build a comprehensive and irrefutable body of evidence. The workflow for validating a new batch of 2-Bromo-2-(2-methoxyphenyl)acetic acid as a reference standard should be systematic and self-validating.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Spectroscopic Identification cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Validation & Documentation Sample_Acquisition Acquire Candidate 2-Bromo-2-(2-methoxyphenyl)acetic acid Purity_Assessment Assess Purity (e.g., HPLC, GC) Sample_Acquisition->Purity_Assessment Initial Screening NMR_Analysis ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Purity_Assessment->NMR_Analysis Data_Integration Integrate & Analyze All Spectroscopic Data NMR_Analysis->Data_Integration FTIR_Analysis FT-IR Spectroscopy (Functional Group Analysis) FTIR_Analysis->Data_Integration MS_Analysis Mass Spectrometry (Molecular Weight & Fragmentation) MS_Analysis->Data_Integration Comparison Compare with Predicted Data & Known Isomer Data Data_Integration->Comparison Validation_Report Generate Validation Report Comparison->Validation_Report CoA Issue Certificate of Analysis (CoA) Validation_Report->CoA

A typical workflow for the validation of a chemical reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the validation of 2-Bromo-2-(2-methoxyphenyl)acetic acid, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Bromo-2-(2-methoxyphenyl)acetic acid in a suitable deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals for the aromatic protons, the methoxy group, the benzylic proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet in this downfield region.
~7.3-7.5Multiplet2HAr-HAromatic protons ortho and para to the methoxy group, deshielded by the aromatic ring currents.
~6.8-7.0Multiplet2HAr-HAromatic protons meta to the methoxy group, expected to be further upfield.
~5.5-5.7Singlet1H-CH(Br)-The benzylic proton is significantly deshielded by the adjacent bromine atom and the aromatic ring.
~3.8-3.9Singlet3H-OCH₃The methoxy protons are typically a sharp singlet in this region.

Note: These are predicted values based on known spectroscopic data for structurally similar compounds. Actual values may vary depending on the solvent and instrument used.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155-158Ar-C-OCH₃The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~130-135Ar-C-CH(Br)The aromatic carbon bearing the bromoacetic acid moiety.
~110-130Ar-CHSignals for the protonated aromatic carbons.
~55-57-OCH₃The carbon of the methoxy group.
~45-50-CH(Br)-The benzylic carbon is significantly deshielded by the attached bromine atom.

Note: These are predicted values. The presence of the bromine atom on the benzylic carbon will have a significant downfield effect on its chemical shift.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 2-Bromo-2-(2-methoxyphenyl)acetic acid reference standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted FT-IR Spectral Data

The FT-IR spectrum of 2-Bromo-2-(2-methoxyphenyl)acetic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and the carbon-bromine bond.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~1100C-O stretchCarboxylic Acid
600-800C-Br stretchAlkyl Halide
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid 2-Bromo-2-(2-methoxyphenyl)acetic acid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a calibrated FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

The molecular formula of 2-Bromo-2-(2-methoxyphenyl)acetic acid is C₉H₉BrO₃, with a molecular weight of approximately 245.07 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Key Ions:

  • [M]⁺ and [M+2]⁺: The molecular ion peaks around m/z 244 and 246.

  • [M-Br]⁺: A fragment corresponding to the loss of the bromine atom (around m/z 165).

  • [M-COOH]⁺: A fragment resulting from the loss of the carboxylic acid group (around m/z 199/201).

G Start Sample Introduction (e.g., GC, Direct Infusion) Ionization Ionization (e.g., EI, ESI) Start->Ionization Mass_Analyzer Mass Analysis (Separation by m/z) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Generation of Mass Spectrum Detector->Mass_Spectrum

General workflow for mass spectrometry analysis.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source or inject it into a coupled chromatographic system (e.g., LC-MS or GC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and confirm its elemental composition.

    • Analyze the isotopic pattern to confirm the presence of one bromine atom.

    • Propose structures for the major fragment ions to further support the compound's identity.

Conclusion: Ensuring Confidence in Your Reference Standard

The spectroscopic validation of a chemical reference standard is a rigorous, multi-faceted process that is essential for maintaining data integrity and regulatory compliance in the pharmaceutical industry. By employing a combination of NMR, FT-IR, and Mass Spectrometry, researchers can build a comprehensive and scientifically sound profile of 2-Bromo-2-(2-methoxyphenyl)acetic acid. The predicted data and detailed protocols provided in this guide offer a robust framework for the characterization and validation of this important synthetic intermediate. Adherence to these principles will ensure that the reference standard is fit for its intended purpose, thereby contributing to the overall quality and reliability of the drug development process.

References

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21).
  • ACS Publications. (2023, May 15). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications | ACS In Focus.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Simson Pharma. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Guidelines for the Selection and Use of Reference M
  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubChem. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). USP.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetic acid. PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-2-(2-methoxyphenyl)acetic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses that involve highly reactive intermediates. 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7) [1] is a pote...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses that involve highly reactive intermediates. 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7) [1] is a potent alpha-bromo acid used extensively as an alkylating agent and structural building block in medicinal chemistry.

However, its structural motifs—a carboxylic acid paired with a highly electrophilic alpha-carbon—render it a severe contact hazard, a lachrymator, and a strict environmental liability if mishandled[2]. To build deep trust and ensure your laboratory operates at the highest safety standards, this guide provides a self-validating, mechanistic protocol for the handling, quenching, and disposal of this compound.

Chemical Profiling & Mechanistic Hazards

Before executing any disposal protocol, we must understand why the chemical dictates specific handling procedures.

  • Electrophilicity & Alkylation : The alpha-bromine atom is highly labile due to the electron-withdrawing nature of the adjacent carboxylic acid and the stabilizing effect of the phenyl ring. This makes the compound a potent alkylating agent capable of indiscriminately attacking nucleophiles in biological tissues, leading to severe burns.

  • Corrosivity : The carboxylic acid moiety dictates a low pKa, causing immediate tissue damage upon contact[2].

  • Volatility/Lachrymatory Effect : Like many alpha-bromo acids, it can vaporize sufficiently to irritate mucous membranes, acting as a lachrymator (tear-inducing agent)[2].

Quantitative Safety Data & Logistics

All disposal and operational plans must be grounded in verified physicochemical data. The following parameters dictate our engineering controls and waste segregation logic, compliant with global frameworks including US OSHA and Japan's JIS Z 7253:2019[2][3].

ParameterSpecification / ClassificationMechanistic Rationale
CAS Number 251366-53-7[1]Unique identifier for 2-Bromo-2-(2-methoxyphenyl)acetic acid.
Molecular Weight 245.07 g/mol [1]Critical for calculating stoichiometric quenching equivalents.
GHS Hazard Codes H314 (Severe burns), H335 (Respiratory irritation)Dual action: Acidic proton (corrosive) + Benzylic bromide (alkylating).
EPA/Global Waste Code D002 (Corrosive), Halogenated OrganicpH < 2 in aqueous solution; contains >1% halogens (Bromine).
Primary PPE Butyl rubber gloves, face shield, P3/N100 respiratorButyl rubber provides superior permeation resistance to halogenated organics compared to standard nitrile.

Step-by-Step Disposal Workflows

Workflow A: Quenching and Disposal of Reaction Mixtures (Liquid Waste)

Unreacted 2-Bromo-2-(2-methoxyphenyl)acetic acid in solution must be neutralized and deactivated before being consigned to waste. This protocol is a self-validating system ; the visual and pH cues confirm the success of the deactivation.

  • Temperature Control : Transfer the reaction mixture to a wide-mouth flask equipped with a magnetic stirrer. Submerge in an ice-water bath (0–5°C).

    • Causality: Neutralization is exothermic. The alpha-bromo group can also undergo rapid, heat-generating hydrolysis. Controlling the temperature prevents solvent boil-over.

  • Quenching : Dropwise, add a 5% w/v aqueous Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: A weak base provides a buffered neutralization. Using strong bases like NaOH can cause violent effervescence and uncontrolled degradation[2].

  • Self-Validation (pH Monitoring) : Monitor the pH using indicator strips until the aqueous layer stabilizes at pH 7–8. A stable, neutral pH physically validates that the carboxylic acid moiety has been fully deprotonated and deactivated.

  • Phase Separation : If the reaction was conducted in an organic solvent (e.g., DCM, EtOAc), transfer the mixture to a separatory funnel and allow the layers to resolve.

  • Segregation :

    • Drain the organic phase into the "Halogenated Organic Waste" carboy.

    • Drain the aqueous phase into the "Halogenated Aqueous Waste" carboy.

    • Crucial Step: Never mix halogenated waste with non-halogenated waste, as incineration protocols and environmental compliance costs differ significantly.

QuenchWorkflow Start Reaction Mixture (Contains 2-Bromo Acid) Cool Cool to 0-5°C (Ice Bath) Start->Cool Quench Add 5% NaHCO3 Dropwise Cool->Quench Controls Exotherm Test Check pH (Target: pH 7-8) Quench->Test Test->Quench If pH < 7 Separate Phase Separation Test->Separate If pH 7-8 Aqueous Aqueous Phase (Halogenated Aqueous Waste) Separate->Aqueous Organic Organic Phase (Halogenated Organic Waste) Separate->Organic

Workflow for the safe quenching and phase-separated disposal of alpha-bromo acid reaction mixtures.

Workflow B: Solid Waste & Contaminated Consumables
  • Collection : Gather all contaminated weigh boats, spatulas, and filter papers inside the fume hood.

  • Packaging : Place inside a heavy-duty, sealable polyethylene bag. Do not use thin biohazard bags, as the residual acid can degrade standard plastics over time.

  • Labeling : Affix a hazardous waste label strictly designating "Solid Halogenated Corrosive Waste - Contains Brominated Organics".

  • Disposal : Deposit in the designated solid hazardous waste drum for high-temperature incineration.

Workflow C: Spill Response Protocol

In the event of a spill, immediate containment is required to prevent inhalation of lachrymatory dust or vapor[2].

  • Evacuation & Assessment : If the spill is >50g or occurs outside a certified fume hood, evacuate the lab immediately and contact EHS. For small spills (<50g) contained inside the hood, proceed to step 2.

  • Containment : Cover the spilled solid completely with Soda Ash ( Na2​CO3​ ) or a 1:1 mixture of sand and soda ash.

    • Causality: Soda ash safely neutralizes the acidic moiety, while the sand adds mass to prevent the fine crystalline powder from becoming airborne.

  • Collection : Using a non-sparking plastic scoop, sweep the neutralized mixture into a wide-mouth, sealable polyethylene container.

  • Self-Validation (Decontamination) : Wash the spill area with a 5% sodium bicarbonate solution, followed by soap and water. Validation is achieved by swabbing the cleaned surface with a wet pH strip; a neutral reading (pH 7) confirms the total removal of acidic residue.

SpillResponse Spill Spill Detected Assess Assess Size & Location Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate >50g or outside hood PPE Don Full PPE (Respirator, Butyl Gloves) Assess->PPE <50g inside hood Contain Cover with Soda Ash PPE->Contain Sweep Sweep into Container Contain->Sweep Label Label: Corrosive Halogenated Sweep->Label

Decision matrix and immediate response protocol for 2-bromo-2-(2-methoxyphenyl)acetic acid spills.

References

Sources

Handling

Personal protective equipment for handling 2-Bromo-2-(2-methoxyphenyl)acetic acid

As a Senior Application Scientist, I recognize that handling highly reactive halogenated aromatics requires more than just a superficial reading of a Safety Data Sheet (SDS). 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive halogenated aromatics requires more than just a superficial reading of a Safety Data Sheet (SDS). 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7) is a potent electrophile and a severe lachrymator. To build a truly safe laboratory environment, researchers must understand the mechanistic causality behind the compound's hazards and implement self-validating operational protocols.

This guide provides the authoritative framework for the safe handling, personal protective equipment (PPE) selection, and logistical disposal of this chemical.

Hazard Assessment & Mechanistic Causality

To respect a chemical, you must understand its reactivity. 2-Bromo-2-(2-methoxyphenyl)acetic acid possesses three synergistic structural features that dictate its hazard profile:

  • The Carboxylic Acid: Provides inherent corrosivity and acts as an electron-withdrawing group.

  • The Alpha-Bromine: Acts as an excellent leaving group, creating a highly electrophilic alpha-carbon.

  • The Ortho-Methoxy Phenyl Ring: The electron-donating methoxy group can stabilize a developing positive charge via resonance, drastically accelerating nucleophilic substitution (SN1/SN2) reactions.

When exposed to biological tissues (eyes, respiratory tract, skin), the highly electrophilic alpha-carbon rapidly alkylates sulfhydryl (-SH) and amine (-NH2) groups on exposed proteins and DNA. This irreversible covalent binding is the direct cause of the severe chemical burns and the intense lachrymatory (tear-producing) effect associated with this class of compounds [1][2].

ToxicityMechanism A 2-Bromo-2-(2-methoxyphenyl) acetic acid B Electrophilic Alpha-Carbon A->B Inductive & Resonance Effects C Nucleophilic Attack (Biological Thiols/Amines) B->C Tissue Exposure D Tissue Protein & DNA Alkylation C->D Covalent Binding (Burns/Lachrymation)

Biochemical pathway of alpha-bromo acid toxicity via electrophilic alkylation.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent alkylating lachrymators. The following matrix outlines the required equipment, quantitative performance metrics, and the scientific rationale for each choice.

Equipment CategorySpecificationQuantitative MetricScientific Rationale
Eye/Face Tight-fitting chemical safety goggles AND full face shield (ANSI Z87.1/EN 166).100% UV/Splash coverageThe compound is a potent lachrymator. Vapors or dust can cause severe corneal damage and irreversible blindness upon contact [2].
Hand (Outer) Butyl Rubber or Neoprene Gloves.>480 min breakthrough timeAlpha-bromo acids rapidly penetrate standard latex. Butyl rubber provides superior resistance to halogenated organic acids [1].
Hand (Inner) Nitrile Gloves.0.11 mm minimum thicknessActs as a secondary barrier and provides necessary tactile dexterity [3].
Body Flame-retardant lab coat (Nomex) with a chemical-resistant polyethylene apron.N/APrevents skin alkylation. The apron protects against accidental spills penetrating woven lab coat fabrics [3].
Respiratory NIOSH-approved full-face respirator with P100 particulate and Organic Vapor (OV) cartridges.99.97% filtration efficiencyRequired only if hood velocity drops below 80 fpm or during spill cleanup. Protects against corrosive dust and lachrymatory vapors [2].

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

Step 1: Environmental & Engineering Control Validation

  • Action: Turn on the chemical fume hood and verify the continuous monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Causality: Adequate airflow is the primary defense against lachrymatory vapors. Velocities below 80 fpm allow vapor escape; above 120 fpm creates turbulent eddies that pull vapors back into the operator's breathing zone.

  • Verification Check: Hold a Kimwipe at the sash opening; it should gently pull inward without violent fluttering.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the PPE as specified in the matrix. Ground yourself using an anti-static wrist strap if handling large quantities of dry powder.

  • Causality: Powders of halogenated aromatics can accumulate static charge, leading to sudden aerosolization or spark discharge during transfer.

  • Verification Check: Inspect outer butyl gloves for micro-tears using the inflation test before donning.

Step 3: Weighing and Transfer

  • Action: Use a static-dissipative spatula to transfer the solid. Weigh the material in a closed, tared vial rather than an open weigh boat.

  • Causality: Open weigh boats expose the high surface area of the powder to ambient moisture, potentially initiating slow hydrolysis to hydrobromic acid (HBr), while also releasing lachrymatory dust into the hood environment.

  • Verification Check: Ensure the analytical balance reading stabilizes without drift. A drifting mass indicates active vapor loss or moisture absorption.

Step 4: Decontamination and Waste Segregation

  • Action: Immediately wipe down the balance and spatulas with a mildly basic solution (e.g., 5% sodium bicarbonate), followed by water and ethanol. Dispose of all contaminated consumables in a designated "Halogenated Corrosive Organic Waste" container.

  • Causality: The basic wipe neutralizes residual alpha-bromo acid by hydrolyzing it to the significantly less hazardous alpha-hydroxy derivative, preventing cross-contamination and cumulative exposure [2].

  • Verification Check: Check the pH of the final wipe surface using pH paper to ensure complete neutralization (target pH 7).

OperationalWorkflow Start 1. Pre-Operation Verify Hood Velocity (80-120 fpm) PPE 2. PPE Donning Double Gloves, Goggles, Apron Start->PPE Weighing 3. Weighing & Transfer Enclosed Balance / Static Control PPE->Weighing Reaction 4. Chemical Handling Inert Atmosphere / Closed System Weighing->Reaction Waste 5. Waste Disposal Halogenated Corrosive Stream Reaction->Waste

Step-by-step operational workflow for the safe handling and disposal of the compound.

Emergency Response & Spill Mitigation

In the event of a spill, the rapid volatility of the lachrymatory components dictates the response:

  • Small Spills (<50g inside the fume hood): Do not use water initially, as it may generate localized heat and HBr gas. Cover the spill completely with a neutralizing solid absorbent (e.g., sodium carbonate or a commercial acid spill kit). The basic nature of the absorbent neutralizes the acidic proton and facilitates the safe hydrolysis of the labile bromide. Sweep the neutralized matrix into a compatible high-density polyethylene (HDPE) container.

  • Large Spills (Outside the fume hood): Evacuate the laboratory immediately. The lachrymatory nature of the compound will rapidly incapacitate personnel [2]. Re-entry requires a self-contained breathing apparatus (SCBA) and a Level B HAZMAT suit. Contact Environmental Health and Safety (EHS) immediately.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2-(2-methoxyphenyl)acetic acid
Reactant of Route 2
2-Bromo-2-(2-methoxyphenyl)acetic acid
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